Liensinine diperchlorate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6.2ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2*2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;2*(H,2,3,4,5)/t30-,31-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUPXKYVHOSZPY-ZAMYOOMVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44Cl2N2O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Pharmacological Properties of Liensinine Diperchlorate
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn (lotus), is a compound of significant pharmacological interest.[1][2][3] Presented here as its diperchlorate salt for enhanced stability and solubility, liensinine has demonstrated a wide spectrum of biological activities, including potent anti-cancer, cardiovascular, neuroprotective, and anti-fibrotic properties.[1][2][4] Its primary and most characterized mechanism of action is the inhibition of late-stage autophagy by preventing the fusion of autophagosomes and lysosomes.[2][5][6] This guide provides a comprehensive overview of the pharmacological properties of liensinine diperchlorate, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing its role in critical signaling pathways.
Core Mechanism of Action: Autophagy Inhibition
Liensinine is a novel and potent inhibitor of late-stage autophagy and mitophagy.[3][5] Unlike many autophagy modulators that target upstream signaling kinases, liensinine acts directly on the final degradation step.
-
Mechanism: It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes within the cell.[1][2][5][6]
-
Molecular Target: This effect is attributed to its ability to inhibit the recruitment of the small GTPase RAB7A to lysosomes, a critical step for the fusion process.[3]
-
Lysosomal Integrity: Notably, liensinine does not disrupt the lysosomal environment; studies have shown it does not significantly alter the pH of lysosomes.[3]
This specific mechanism makes liensinine a valuable tool for studying autophagic flux and a potential therapeutic agent that can sensitize cancer cells to conventional chemotherapies.[3]
Caption: Liensinine's mechanism as a late-stage autophagy inhibitor.
Cardiovascular Properties
This compound exhibits a range of beneficial effects on the cardiovascular system, positioning it as a candidate for treating arrhythmia, hypertension, and ischemic injury.[1][7][8]
Anti-Arrhythmic Activity
The anti-arrhythmic properties of liensinine and its derivatives are primarily due to the modulation of multiple cardiac ion channels. This multi-channel blocking effect is characteristic of certain classes of anti-arrhythmic drugs.[9][10][11]
-
Mechanism: A derivative, diacetyl-liensinine, has been shown to inhibit several key currents in ventricular myocytes in a concentration-dependent manner:
-
Effect: This balanced inhibition of both calcium and potassium channels can prolong the action potential duration (APD) at lower concentrations, an effect associated with Class III anti-arrhythmic activity.[9][10] Liensinine is also reported to be a potential blocker of the hERG channel, a critical target in anti-arrhythmia therapy.[10]
Caption: Liensinine's multi-channel blockade in cardiac myocytes.
Anti-Hypertensive and Vasculoprotective Effects
Liensinine demonstrates significant anti-hypertensive and vascular protective activities through its influence on endothelial function and smooth muscle cells.[1][13]
-
Anti-Hypertensive Mechanism: In models of gestational hypertension, liensinine activates the Nrf2/HO-1 signaling pathway, which reduces oxidative stress and inflammation.[7]
-
Vascular Inflammation: It prevents vascular inflammation by reducing the generation of nitric oxide (NO) in macrophages and suppressing the proliferation of vascular smooth muscle cells (VSMC).[13] It also inhibits inflammatory mediators like iNOS, COX-2, and IL-6.[13]
-
Myocardial Ischemia: In murine models of myocardial infarction, liensinine administration improved cardiac function and reduced infarct size.[8] This protective effect was linked to the inhibition of excessive inflammatory responses and the aberrant activation of the Wnt/β-catenin signaling pathway.[8]
Anti-Cancer Properties
This compound has emerged as a potent anti-cancer agent across various cancer types, acting through multiple mechanisms including autophagy inhibition, apoptosis induction, and metabolic reprogramming.
Breast Cancer
-
Chemosensitization: By inhibiting autophagy, liensinine sensitizes breast cancer cells (MDA-MB-231 and MCF-7) to conventional chemotherapeutic agents like doxorubicin.[1][3]
-
Synergistic Effects: When combined with artemisitene, liensinine synergistically mitigates the proliferation, migration, and invasion of breast cancer cells.[14][15] This combination promotes ROS-mediated apoptosis by inactivating the PI3K-AKT signaling pathway.[14][15]
Caption: Liensinine's synergistic inhibition of the PI3K-AKT pathway.
Colorectal and Liver Cancer
-
Colorectal Cancer (CRC): Liensinine induces apoptosis and significantly inhibits the proliferation and colony-forming ability of CRC cells in a dose-dependent manner.[16][17] The mechanism involves cell cycle arrest and the induction of mitochondrial dysfunction, without observed cytotoxicity on normal colorectal epithelial cells.[17]
-
Hepatocellular Carcinoma (HCC): In HCC cells, liensinine promotes apoptosis and inhibits cell viability and migration.[18] It achieves this by reprogramming tumor metabolism, specifically by upregulating the AMPK pathway while downregulating glycolysis-related pathways and HIF-1α expression.[18]
Neuroprotective and Anti-Fibrotic Effects
Neuroprotection
Liensinine shows promise in the context of neurodegenerative diseases like Alzheimer's.
-
Mechanism: In both in vitro (SH-SY5Y cells) and in vivo (C. elegans) models, liensinine provides neuroprotection by improving cell viability, reducing reactive oxygen species (ROS), and inhibiting toxicity induced by β-amyloid (Aβ) and tau.[19] It also downregulates the Ca2+-CaM/CaMKII pathway, which is implicated in tau hyperphosphorylation.[4]
Anti-Fibrotic and Anti-Inflammatory Activity
Liensinine's anti-fibrotic properties have been noted, particularly in the context of pulmonary fibrosis.[1][2][6]
-
Mechanism: While direct studies on liensinine are emerging, the related alkaloid isoliensinine has been shown to inhibit bleomycin-induced pulmonary fibrosis.[20] The proposed mechanisms are its potent antioxidant activity (enhancing SOD activity and decreasing MDA levels) and its ability to inhibit the overexpression of pro-fibrotic and pro-inflammatory cytokines like TNF-α and TGF-β1.[20]
Summary of Quantitative Data
Table 1: Anti-Arrhythmic Effects of Diacetyl-Liensinine on Rabbit Ventricular Myocytes
| Parameter | Concentration | % Inhibition | Reference |
|---|---|---|---|
| Delayed Rectifier K⁺ Current (IK) | 10 µM | 19.7% | [9] |
| 30 µM | 52.1% | [9] | |
| 100 µM | 64.8% | [9] |
Data derived from studies on diacetyl-liensinine, a more stable derivative.[9]
Table 2: Antioxidant and Neuroprotective Activity of Liensinine
| Activity | Assay / Model | Concentration | Effect | Reference |
|---|---|---|---|---|
| Antioxidant | DPPH free radical scavenging | IC50 = 1.8 µg/mL | Potent free radical scavenging | [13] |
| Neuroprotection | Aβ25-35-treated PC12 cells | 10 µM | Reduced Ca²⁺ overload to 72.8% of control |[4] |
Experimental Protocols
General In Vitro Anti-Cancer Workflow
This protocol outlines a general workflow for assessing the anti-cancer effects of this compound in a cell-based model, such as breast or colorectal cancer cell lines.[14][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Liensinine Prevents Acute Myocardial Ischemic Injury via Inhibiting the Inflammation Response Mediated by the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Biologically Active Ingredients from Natural Drug Treatments for Arrhythmias in Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel antiarrhythmic compounds with combined class IB and class III mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. liensinine-diperchlorate-and-artemisitene-synergistically-attenuate-breast-cancer-progression-through-suppressing-pi3k-akt-signaling-and-their-efficiency-in-breast-cancer-patient-derived-organoids - Ask this paper | Bohrium [bohrium.com]
- 15. This compound and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liensinine and neferine exert neuroprotective effects via the autophagy pathway in transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitory effects of isoliensinine on bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Liensinine Diperchlorate from Nelumbo nucifera: A Technical Guide for Researchers
An In-depth Examination of the Extraction, Biological Activity, and Mechanisms of a Promising Alkaloid
Introduction
Liensinine, a bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus plant, Nelumbo nucifera, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the extraction, purification, biological activities, and mechanisms of action of its salt form, liensinine diperchlorate. The data presented herein is curated from a range of scientific studies to facilitate further investigation and development of this potent natural compound.
Extraction and Purification from Nelumbo nucifera
The isolation of liensinine from Nelumbo nucifera embryos involves various extraction and purification techniques, each with its own efficiency and resulting purity. Ultrasound-assisted extraction (UAE) and high-speed counter-current chromatography (HSCCC) are among the most effective methods documented.
Extraction Methodologies
Ultrasound-assisted extraction has been optimized to enhance the yield of total alkaloids from Nelumbo nucifera. Key parameters influencing the extraction efficiency include the choice of solvent, extraction time, and the ratio of liquid to solid material.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Alkaloids from Nelumbo nucifera
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | 75% Ethanol | [3] |
| Extraction Time | 20 minutes | [3] |
| Liquid-to-Solid Ratio | 30:1 |[3] |
Purification Methodologies
High-speed counter-current chromatography has proven to be a highly effective method for the preparative separation and purification of liensinine from crude extracts, yielding high-purity compounds.
Table 2: Purification of Liensinine using High-Speed Counter-Current Chromatography
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 200 mg crude extract | [4] |
| Solvent System | n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v) with 0.5% NH4OH | [4] |
| Yield of Liensinine | 18.4 mg | [4] |
| Purity of Liensinine | 96.8% |[4] |
Biological Activities and Quantitative Data
This compound exhibits a wide spectrum of biological activities, most notably as a late-stage autophagy and mitophagy inhibitor and as a potent anti-cancer agent.[1][2][5][6][7] Its therapeutic potential has been demonstrated across various cancer cell lines.
Anti-Cancer Activity
The cytotoxic effects of liensinine have been quantified in numerous cancer cell lines, with IC50 values indicating its potency.
Table 3: IC50 Values of Liensinine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| BGC823 | Gastric Cancer | Approx. 60 (48h) | [8] |
| SGC7901 | Gastric Cancer | Approx. 70 (48h) | [8] |
| A549 | Non-small-cell lung | Approx. 40 (48h) | [9] |
| SPC-A1 | Non-small-cell lung | Approx. 35 (48h) | [9] |
| MDA-MB-231 | Breast Cancer | > 100 (alone, 48h) | [10] |
| MCF-7 | Breast Cancer | > 100 (alone, 48h) |[10] |
Note: The anti-cancer effect of liensinine is significantly enhanced when used in combination with chemotherapeutic agents.[10][11]
Pharmacokinetic Properties
Pharmacokinetic studies in animal models provide essential data for understanding the absorption, distribution, metabolism, and excretion of liensinine.
Table 4: Pharmacokinetic Parameters of Liensinine in Mice
| Parameter | Administration | Value | Reference |
|---|---|---|---|
| Dose | Oral | 5 mg/kg | [12] |
| Dose | Intravenous | 1 mg/kg | [12] |
| Half-life (t1/2) | Intravenous | 3.8 ± 0.8 h | [12] |
| Clearance (CL) | Oral | 266.0 ± 41.3 L/h/kg | [12] |
| Clearance (CL) | Intravenous | 4.7 ± 1.2 L/h/kg | [12] |
| Absolute Bioavailability | | 1.8% |[12] |
Mechanisms of Action
Liensinine exerts its biological effects through the modulation of key cellular signaling pathways, primarily by inhibiting autophagy at a late stage and by interfering with the PI3K/Akt signaling cascade.
Autophagy Inhibition
Liensinine blocks the fusion of autophagosomes with lysosomes, a critical final step in the autophagy process.[5][6][7] This leads to the accumulation of autophagosomes and ultimately sensitizes cancer cells to chemotherapeutic agents.[11]
Caption: Liensinine's inhibition of autophagosome-lysosome fusion.
PI3K/Akt Signaling Pathway
Liensinine has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and growth.[8] This inhibition contributes to its anti-cancer effects by inducing apoptosis and cell cycle arrest.
Caption: Liensinine's inhibitory effect on the PI3K/Akt signaling pathway.
Experimental Protocols
Ultrasound-Assisted Extraction of Liensinine
-
Sample Preparation: Dry and pulverize the embryos of Nelumbo nucifera seeds.
-
Extraction:
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure to obtain the crude alkaloid extract.
-
High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v) containing 0.5% ammonium hydroxide.[4] Equilibrate the mixture in a separatory funnel and separate the two phases.
-
HSCCC Instrument Setup:
-
Fill the multilayer coil column with the stationary phase (upper phase).
-
Set the revolution speed and temperature of the centrifuge.
-
-
Sample Injection and Elution:
-
Dissolve the crude extract in a small volume of the biphasic solvent mixture.
-
Inject the sample into the column.
-
Pump the mobile phase (lower phase) through the column at a constant flow rate to elute the compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate at regular intervals.
-
Analyze the fractions by HPLC or TLC to identify those containing pure liensinine.
-
Combine the pure fractions and evaporate the solvent to obtain purified liensinine.
-
MTT Assay for Cytotoxicity (IC50 Determination)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of liensinine. Include a vehicle control (medium with the same concentration of solvent used to dissolve liensinine, e.g., DMSO).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, using a suitable software with a non-linear regression curve fit.
-
Western Blot Analysis for PI3K/Akt Pathway
-
Cell Lysis:
-
Treat cells with liensinine at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound, derived from Nelumbo nucifera, presents a compelling profile as a bioactive compound with significant therapeutic potential, particularly in oncology. Its well-defined mechanism as a late-stage autophagy inhibitor and its ability to modulate the PI3K/Akt signaling pathway provide a strong rationale for its further development. This technical guide offers a foundational resource for researchers, providing essential data and methodologies to advance the scientific understanding and potential clinical applications of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. tandfonline.com [tandfonline.com]
- 6. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. forum.graphviz.org [forum.graphviz.org]
- 11. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
Liensinine Diperchlorate: A Comprehensive Technical Review of its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties of Liensinine Diperchlorate
This compound is a salt form of liensinine, which is often used in research due to its stability and solubility characteristics.
General Properties
| Property | Value | Source |
| CAS Number | 5088-90-4 | [1] |
| Molecular Formula | C₃₇H₄₄Cl₂N₂O₁₄ | [1] |
| Molecular Weight | 811.66 g/mol | [2] |
| Appearance | Solid | [3] |
Solubility
This compound exhibits solubility in various solvents, which is a critical factor for its use in experimental settings.
| Solvent | Solubility | Notes |
| DMSO | ≥ 62.5 mg/mL (77.00 mM) | [1] |
| DMSO | 50 mg/mL (61.6 mM) to 100 mg/mL (123.2 mM) | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2] |
| Ethanol | Insoluble | [4] |
| In vivo formulation 1 | ≥ 2.08 mg/mL (2.56 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5] |
| In vivo formulation 2 | ≥ 2.08 mg/mL (2.56 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[5] |
| In vivo formulation 3 | ≥ 2.08 mg/mL (2.56 mM) | 10% DMSO, 90% Corn Oil.[5] |
| Oral Administration | ≥ 5 mg/mL | Homogeneous suspension in CMC-NA.[4] |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Duration | Notes |
| -20°C (Powder) | 3 years | [2] |
| -80°C (in solvent) | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C (in solvent) | 1 month | [1] |
| Room Temperature Shipping | Stable | Stability testing indicates no degradation during shipment without cooling.[4] |
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a method for determining the solubility of this compound in an aqueous buffer, a common requirement for in vitro biological assays.
Protocol for Assessing Stability using HPLC
This protocol describes a method to assess the stability of this compound in a given solvent or formulation over time.
Signaling Pathways Modulated by Liensinine
Liensinine exerts its biological effects by modulating several key intracellular signaling pathways. These pathways are often implicated in cell survival, proliferation, inflammation, and oxidative stress.
PI3K/AKT Signaling Pathway
Liensinine has been shown to inhibit the PI3K/AKT pathway, which is a crucial regulator of cell growth and survival. By downregulating the phosphorylation of PI3K and AKT, liensinine can induce apoptosis in cancer cells.
Autophagy/Mitophagy Pathway
Liensinine is recognized as a late-stage autophagy/mitophagy inhibitor.[6] It acts by blocking the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and potentially sensitizing cancer cells to chemotherapy.[1]
Conclusion
This compound is a valuable research compound with well-defined chemical properties, aside from its detailed crystal structure. Its solubility in common laboratory solvents and established storage conditions facilitate its use in a wide range of biological studies. The ability of liensinine to modulate critical signaling pathways, such as PI3K/AKT and autophagy, underscores its therapeutic potential in various diseases, including cancer. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted activities of this promising natural product. Further investigation into the precise crystal structure of this compound would be beneficial for a more complete understanding of its solid-state properties and for facilitating formulation development.
References
The Inhibitory Effect of Liensinine Diperchlorate on the PI3K-AKT Signaling Pathway: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liensinine diperchlorate, a bisbenzylisoquinoline alkaloid derived from the seed embryo of Nelumbo nucifera (lotus), has emerged as a promising natural compound with demonstrated anti-cancer properties. A significant body of research indicates that its mechanism of action is closely linked to the modulation of critical cellular signaling pathways, with a particular emphasis on the phosphatidylinositol 3-kinase (PI3K)-AKT pathway. This technical guide provides an in-depth analysis of the effects of this compound on this pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Introduction
The PI3K-AKT signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Natural products have long been a valuable source of novel anti-cancer agents, and liensinine has garnered attention for its therapeutic potential.[2] This whitepaper will focus specifically on the perchlorate salt form of liensinine and its inhibitory effects on the PI3K-AKT signaling cascade.
Mechanism of Action of this compound on the PI3K-AKT Pathway
This compound exerts its anti-cancer effects by suppressing the PI3K-AKT signaling pathway.[2][3][4] This inhibition leads to a cascade of downstream events, ultimately culminating in decreased cancer cell proliferation and induction of apoptosis (programmed cell death).[2][3][5] Research suggests that in some cancer types, the inhibitory action of liensinine on the PI3K/AKT pathway is associated with the generation of reactive oxygen species (ROS).[2]
The primary mechanism involves the reduced phosphorylation of key proteins in the pathway. Specifically, liensinine treatment has been shown to decrease the levels of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT).[3] Since phosphorylation is essential for the activation of these kinases, its reduction effectively dampens the entire downstream signaling cascade.
Below is a diagram illustrating the PI3K-AKT signaling pathway and the inhibitory action of this compound.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on cancer cells have been quantified in various studies, primarily through cell viability assays to determine the half-maximal inhibitory concentration (IC50) and through Western blot analysis to measure the relative abundance of key signaling proteins.
Cell Viability (IC50 Values)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. While several studies have demonstrated a dose-dependent inhibitory effect of liensinine on the proliferation of various cancer cell lines, specific IC50 values are not consistently reported in the abstracts of the reviewed literature. The available information indicates that liensinine significantly reduces the proliferation of gastric and non-small-cell lung cancer cells in a dose-dependent manner.
| Cell Line | Cancer Type | IC50 (µM) | Time Point (hours) |
| BGC823 | Gastric Cancer | Data not specified | 24, 48, 72 |
| SGC7901 | Gastric Cancer | Data not specified | 24, 48, 72 |
| A549 | Non-Small-Cell Lung Cancer | Data not specified | 24, 48 |
| H520 | Non-Small-Cell Lung Cancer | Data not specified | 24, 48 |
| SPC-A1 | Non-Small-Cell Lung Cancer | Data not specified | 24, 48 |
Note: The table indicates where data on dose-dependent inhibition has been reported, though specific IC50 values were not available in the reviewed abstracts.
Protein Expression and Phosphorylation
Western blot analyses have been instrumental in elucidating the mechanism of action of this compound. These studies consistently show a significant reduction in the phosphorylated forms of PI3K and AKT upon treatment with liensinine.
| Cell Line | Protein | Effect of Liensinine Treatment |
| Gastric Cancer Cells | p-PI3K | Significantly Reduced |
| Gastric Cancer Cells | p-AKT | Significantly Reduced |
| Breast Cancer Cells | PI3K-AKT pathway proteins | Inactivation |
Note: The term "Significantly Reduced" and "Inactivation" are based on the qualitative descriptions in the cited literature. Quantitative fold changes were not specified in the abstracts.
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to investigate the effects of this compound on the PI3K-AKT pathway.
Cell Culture
Cancer cell lines (e.g., gastric, breast, non-small-cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT or CCK-8 Assay)
This assay is used to assess the cytotoxic effects of this compound.
-
Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
Western Blot Analysis
This technique is employed to detect changes in the expression and phosphorylation of proteins within the PI3K-AKT pathway.
-
Cell Lysis: After treatment with this compound, cells are washed with PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels.
Apoptosis Assay (Flow Cytometry)
Flow cytometry with Annexin V and propidium iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cells are treated with this compound for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected.
-
Washing: Cells are washed with cold PBS.
-
Resuspension: Cells are resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are late apoptotic or necrotic.
Synergistic Effects
Recent studies have explored the synergistic anti-cancer effects of this compound with other compounds. For instance, when combined with artemisitene, liensinine synergistically suppresses breast cancer progression through the PI3K-AKT signaling pathway.[3] This suggests the potential for combination therapies to enhance the therapeutic efficacy of this compound.
Conclusion
This compound is a potent natural compound that effectively inhibits the PI3K-AKT signaling pathway in various cancer cell types. This inhibition leads to decreased cell proliferation and the induction of apoptosis. The methodologies outlined in this whitepaper provide a robust framework for the continued investigation of this compound's anti-cancer properties. While the qualitative effects are well-documented, further research is needed to establish a comprehensive quantitative profile, including specific IC50 values across a wider range of cancer cell lines and detailed quantification of the changes in protein phosphorylation. Such data will be invaluable for the future development of this compound as a potential therapeutic agent in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Protein Targets of Liensinine Diperchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has garnered significant interest for its diverse pharmacological activities. Its diperchlorate salt is often used in research settings. Preclinical studies have demonstrated its potential as an anti-cancer, anti-arrhythmic, and anti-hypertensive agent. A crucial aspect of harnessing its therapeutic potential lies in the precise identification and characterization of its molecular targets. This technical guide provides a comprehensive overview of the known and putative protein targets of liensinine diperchlorate, the signaling pathways it modulates, and detailed experimental protocols for target identification and validation.
Identified and Putative Protein Targets of this compound
While the direct, high-affinity binding partners of this compound are still under active investigation, several proteins and signaling pathways have been identified as being significantly modulated by its activity. A recent study has identified the potassium voltage-gated channel subfamily H member 1 (Kv10.1) as a direct target.[1] Other proteins are considered putative or indirect targets, as their activity is altered downstream of liensinine's primary effects.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of liensinine with its identified and putative protein targets. It is important to note that for many of the listed proteins, direct binding and corresponding affinity values have not yet been experimentally determined.
| Target Protein/Pathway | Cell/System | Method | Measured Parameter | Value | Reference |
| Kv10.1 (KCNH1) | Hepatocellular Carcinoma Cells | Virtual Screening & Electrophysiology | IC50 | 0.24 ± 0.07 µM | [1] |
| PI3K/AKT Pathway | Gastric Cancer Cells | Western Blot | Inhibition of p-PI3K & p-AKT | Not Quantified (Dose-dependent) | [2] |
| JAK2/STAT3 Pathway | Osteosarcoma Cells | Western Blot | Inhibition of p-JAK2 & p-STAT3 | Not Quantified (Dose-dependent) | [3][4] |
| AMPK/HIF-1α Pathway | Hepatocellular Carcinoma Cells | Western Blot, Seahorse Assay | Activation of AMPK, Suppression of HIF-1α | Not Quantified (Dose-dependent) | [5] |
| Autophagy/Mitophagy | Breast Cancer Cells | Fluorescence Microscopy, Western Blot | Inhibition of autophagosome-lysosome fusion | Not Quantified (Dose-dependent) | [6][7] |
Signaling Pathways Modulated by this compound
Liensinine has been shown to impact several critical signaling pathways involved in cell growth, survival, and metabolism. The following diagrams illustrate the known and proposed mechanisms of action.
PI3K/AKT Signaling Pathway
Caption: Liensinine inhibits the PI3K/AKT pathway, reducing cell proliferation and survival.
JAK2/STAT3 Signaling Pathway
Caption: Liensinine suppresses the JAK2/STAT3 pathway, likely through ROS induction.
AMPK/HIF-1α Signaling Pathway
Caption: Liensinine activates AMPK, leading to the inhibition of HIF-1α and glycolysis.
Experimental Protocols for Target Identification and Validation
The following section details key experimental methodologies for the identification and validation of this compound's protein targets.
Affinity-Based Pull-Down Mass Spectrometry
This method is designed to identify direct binding partners of liensinine from a complex protein mixture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Multifaceted Biological Activities of Liensinine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liensinine, a prominent bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera (the lotus plant), has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the biological effects of liensinine, with a focus on its anticancer, cardiovascular, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data on its biological effects, and visualizations of the intricate signaling pathways modulated by this promising natural compound are presented to facilitate further research and drug development endeavors.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. Liensinine (C₃₇H₄₂N₂O₆), a major bioactive constituent of the lotus embryo, has been traditionally used in Chinese medicine for various ailments.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential, revealing a complex interplay with multiple cellular signaling cascades. This guide aims to consolidate the current scientific knowledge on liensinine's biological activities, providing a valuable resource for researchers in academia and the pharmaceutical industry.
Anticancer Activities
Liensinine has demonstrated significant anticancer effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and the modulation of key oncogenic signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
Liensinine effectively induces programmed cell death in cancer cells. This is achieved through the modulation of key apoptotic proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, evidenced by increased levels of cleaved caspase-3 and cleaved PARP, ultimately culminating in apoptosis.[1][3]
Furthermore, liensinine has been shown to arrest the cell cycle at the G0/G1 phase.[1][4] This is accomplished by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinase 4 (CDK4).[1]
Modulation of Signaling Pathways
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Liensinine has been shown to inhibit this pathway by reducing the phosphorylation of both PI3K and AKT.[1] This inhibition contributes to its pro-apoptotic and anti-proliferative effects.
The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another crucial signaling cascade involved in cancer cell proliferation, survival, and inflammation. Liensinine treatment leads to a significant reduction in the phosphorylation of both JAK2 and STAT3, thereby inhibiting the pathway's activity and suppressing tumor growth.[5][6]
In some contexts, such as non-small-cell lung cancer, liensinine has been observed to activate the AMP-activated protein kinase (AMPK) pathway while decreasing the phosphorylation of the mammalian target of rapamycin (mTOR). This modulation can lead to the induction of autophagosome accumulation.
Quantitative Data on Anticancer Effects
| Cell Line(s) | Effect | Concentration/IC50 | Reference(s) |
| MDA-MB-231 (Breast Cancer) | Inhibition of Cell Viability | IC50 = 4.3 µM | [2] |
| MCF-7 (Breast Cancer) | Inhibition of Cell Viability | - | [2] |
| BGC823, SGC7901 (Gastric Cancer) | Inhibition of Cell Viability | IC50 values determined but not specified in snippet | [1] |
| A549, H520, SPC-A1 (NSCLC) | Inhibition of Cell Viability | Concentration-dependent | [3] |
| SaOS-2, 143B (Osteosarcoma) | Inhibition of Proliferation | Dose-dependent | [5][6] |
| BGC823, SGC7901 (Gastric Cancer) | G0/G1 Phase Arrest | Increased proportion of G0/G1 cells in a dose-dependent manner | [1][7] |
| MDA-MB-231, MCF-7 (Breast Cancer) | G2/M Phase Arrest | - | [2] |
| BGC823, SGC7901 (Gastric Cancer) | Increased Bax, Cleaved Caspase-3/9, Cleaved PARP; Decreased Bcl-2, p-PI3K, p-AKT | 40, 60, 80 µM | [1] |
| SaOS-2, 143B (Osteosarcoma) | Increased Bax, Cleaved Caspase-3, Cleaved PARP; Decreased Bcl-2, Cyclin D1, p-JAK2, p-STAT3 | 40, 80 µM | [5] |
| MDA-MB-231, MCF-7 (Breast Cancer) | Increased Bax/Bcl-2 ratio, activated caspase-3, cleaved PARP | - | [2] |
| BGC823, SGC7901 (Gastric Cancer) | Increased ROS Levels | Concentration-dependent | [8] |
Cardiovascular and Anti-inflammatory Activities
Liensinine exhibits significant protective effects on the cardiovascular system, primarily through its anti-inflammatory and antioxidant properties.
Anti-inflammatory Effects
Liensinine has been shown to attenuate vascular inflammation by reducing the production of pro-inflammatory mediators. In human vascular smooth muscle cells (VSMCs), liensinine significantly inhibits the release of interleukin-6 (IL-6) stimulated by tumor necrosis factor-alpha (TNF-α).[9] It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]
Antioxidant Properties
Liensinine demonstrates potent antioxidant activity. It effectively scavenges 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals with a low IC50 value.[9][11] Furthermore, it enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[10][12]
Electrophysiological Effects
A derivative of liensinine, diacetyl-liensinine, has been studied for its effects on cardiac electrophysiology. It exhibits a concentration-dependent modulation of ion channels in rabbit ventricular myocytes, including the inhibition of L-type calcium current (ICa-L), delayed rectifier potassium current (IK), transient outward potassium current (Ito), and inward rectifier potassium current (IK1).[13][14] These effects suggest a potential anti-arrhythmic activity.
Quantitative Data on Cardiovascular and Anti-inflammatory Effects
| Parameter | Effect | Concentration/IC50 | Reference(s) |
| DPPH Radical Scavenging | IC50 | 1.8 µg/mL | [9][11] |
| IL-6 Release (TNF-α stimulated VSMCs) | Inhibition | 10, 20, 30 µg/mL | [9] |
| VSMC Proliferation (PDGF-BB stimulated) | Inhibition | 20, 30 µg/mL | [9] |
| SOD, CAT, GSH-Px Activity (in vivo) | Increased | - | [10] |
| MDA Levels (in vivo) | Decreased | - | [10] |
| APD50, APD90 (Rabbit Ventricular Myocytes) | Prolonged | 10, 30 µM | [13][14] |
| APD50, APD90 (Rabbit Ventricular Myocytes) | Shortened | 100 µM | [13][14] |
| ICa-L, IK, Ito, IK1 (Rabbit Ventricular Myocytes) | Inhibition | Concentration-dependent | [13][14] |
Neuroprotective Activities
Liensinine has shown promise in protecting neuronal cells from various insults, suggesting its potential in the management of neurodegenerative diseases. Its neuroprotective effects are linked to the modulation of autophagy and the reduction of oxidative stress. In models of Alzheimer's disease, liensinine has been found to improve the viability of neuronal cells and reduce the levels of reactive oxygen species.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in liensinine research.
Cell Viability Assay (CCK-8)
-
Seed cells (e.g., BGC823, SGC7901) into 96-well plates at a density of 5,000 cells/well and culture for 24 hours.
-
Treat the cells with various concentrations of liensinine (e.g., 0, 40, 60, 80, 100, 120 µM) for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours in the dark.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with desired concentrations of liensinine for a specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, Bcl-2, Bax, cleaved caspase-3, p-JAK2, p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ SGC7901 cells in 100 µL PBS) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Once tumors are established, randomly assign mice to treatment and control groups.
-
Administer liensinine (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal injection every 2 days.
-
Monitor tumor volume and body weight regularly.
-
After a set period (e.g., 2 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67, H&E staining).[1][15]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by liensinine and a typical experimental workflow for its evaluation.
Caption: Liensinine's anticancer signaling pathways.
Caption: Experimental workflow for evaluating liensinine.
Conclusion
Liensinine is a promising natural isoquinoline alkaloid with a broad spectrum of biological activities. Its potent anticancer effects, mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways, make it a strong candidate for further preclinical and clinical investigation. Additionally, its cardiovascular protective and anti-inflammatory properties warrant further exploration for the development of novel therapies for cardiovascular diseases. This technical guide provides a solid foundation of the current knowledge on liensinine, aiming to stimulate and guide future research into its therapeutic applications.
References
- 1. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liensinine and Nuciferine, Bioactive Components of Nelumbo nucifera, Inhibit the Growth of Breast Cancer Cells and Breast Cancer-Associated Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoliensinine induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Preparation of Liensinine Diperchlorate in DMSO for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the dissolution of liensinine diperchlorate in dimethyl sulfoxide (DMSO) for use in in vitro cell culture applications. Adherence to this protocol is crucial for achieving reproducible experimental results and minimizing solvent-induced cytotoxicity.
Introduction
Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated a range of biological activities, including anti-cancer, anti-arrhythmic, and anti-hypertensive properties.[1][2][3][4] For cell-based assays, this compound is often used. Due to its poor aqueous solubility, DMSO is the recommended solvent for preparing stock solutions. This document outlines the appropriate procedure for solubilization and subsequent dilution for cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its use in cell culture.
| Parameter | Value | Source(s) |
| Molecular Weight | 811.66 g/mol | [5] |
| Solubility in DMSO | 45 - 100 mg/mL (55.44 - 123.2 mM) | [4][5][6] |
| Recommended Final DMSO Concentration in Cell Culture Media | ≤ 0.5% (v/v) | [7][8][9] |
| Stock Solution Storage (in DMSO) | 1 year at -80°C; 1 month at -20°C | [2][6] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
-
Pre-dissolution Steps:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent moisture absorption.[6] Hygroscopic DMSO can significantly impact the solubility of the product.[2][6]
-
Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
-
-
Weighing the Compound:
-
Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 40.58 mg of this compound (Molecular Weight: 811.66 g/mol ).
-
-
Solubilization:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[2][4] Visually inspect the solution to ensure there are no visible particles. If precipitation occurs, gentle warming can also aid dissolution.[2]
-
-
Sterilization and Storage:
-
While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2][6]
-
Preparation of Working Solutions for Cell Culture
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the high-concentration stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[7][8][9] Some sensitive or primary cells may require even lower concentrations (e.g., below 0.1%).[7]
-
-
Vehicle Control:
-
It is imperative to include a vehicle control in your experimental design. This control should consist of cells treated with the same final concentration of DMSO as the experimental groups, but without the this compound. This will allow you to distinguish the effects of the compound from any potential effects of the solvent.
-
Signaling Pathways and Visualizations
Liensinine has been reported to modulate several key signaling pathways involved in cell growth, apoptosis, and stress response. Notably, it has been shown to induce the generation of Reactive Oxygen Species (ROS) and inhibit the PI3K/AKT and JAK2/STAT3 signaling pathways, while activating the Keap1/Nrf2 pathway.[1][10][11][12]
Liensinine-Modulated Signaling Pathway
Caption: Liensinine-induced signaling pathways.
Experimental Workflow
Caption: Workflow for preparing liensinine for cell culture.
References
- 1. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - ProQuest [proquest.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
- 10. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liensinine Diperchlorate in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine diperchlorate, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has garnered significant interest in preclinical research for its diverse biological activities. These include anti-tumor, anti-arrhythmic, and neuroprotective effects. Mechanistically, this compound is recognized as a late-stage autophagy inhibitor, blocking the fusion of autophagosomes with lysosomes.[1][2][3] Furthermore, it has been shown to modulate key cellular signaling pathways, notably the PI3K/AKT pathway, which is often dysregulated in various diseases, including cancer.[2][4]
These application notes provide a comprehensive overview of the dosages and protocols for the use of this compound in in vivo mouse models, based on currently available scientific literature. The information is intended to guide researchers in designing and executing robust preclinical studies.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the reported dosages of this compound used in various in vivo mouse models. This information is critical for dose-selection and study design.
| Mouse Model | Administration Route | Dosage | Frequency | Vehicle/Formulation | Therapeutic Area | Reference |
| Breast Cancer Xenograft (MDA-MB-231) | Intraperitoneal (i.p.) | 60 mg/kg | Daily for 30 days | Not specified | Oncology | [5] |
| Gastric Cancer Xenograft (SGC7901) | Intratumoral injection | 10 µM | Every 2 days for 1 month | Not specified | Oncology | [2] |
| Pharmacokinetic Study (ICR mice) | Intravenous (i.v.) | 1 mg/kg | Single dose | Not specified | Pharmacokinetics | [6] |
| Pharmacokinetic Study (ICR mice) | Oral (p.o.) | 5 mg/kg | Single dose | Not specified | Pharmacokinetics | [6] |
| Periodontitis Model (KM mice) | Oral gavage | 100 or 200 mg/kg | Daily for 10 weeks | Not specified | Inflammation |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Proper solubilization of this compound is crucial for accurate dosing and bioavailability. As a salt, it has better aqueous solubility than its free base form. However, for certain routes of administration and desired concentrations, co-solvents may be necessary.
a) Formulation for Oral Administration (Homogeneous Suspension):
-
Vehicle: Carboxymethylcellulose-sodium (CMC-Na) solution.
-
Procedure: To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution. Mix thoroughly to obtain a homogeneous suspension.[3]
-
Note: This method is suitable for oral gavage. The suspension should be prepared fresh daily.
b) Formulation for Intraperitoneal or Intravenous Injection (Clear Solution):
-
Vehicle System: DMSO, PEG300, Tween 80, and Saline.
-
Procedure for a 2.08 mg/mL solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL. Ensure the final solution is clear before administration.[1][7]
-
-
Note: The final concentration of DMSO should be kept low to avoid toxicity. This formulation should be prepared fresh on the day of use.
Administration Protocols
a) Oral Gavage:
Oral gavage is a common method for administering precise doses of substances directly into the stomach of mice.
-
Materials:
-
Appropriately sized oral gavage needle (20-22 gauge, 1-1.5 inch length with a ball tip).
-
Syringe (1 mL).
-
This compound suspension.
-
-
Procedure:
-
Securely restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and injury.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly dispense the this compound suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
b) Intraperitoneal (i.p.) Injection:
Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.
-
Materials:
-
Sterile syringe (1 mL).
-
Sterile needle (25-27 gauge).
-
This compound solution.
-
70% ethanol for disinfection.
-
-
Procedure:
-
Restrain the mouse by scruffing the neck and turning it over to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle, bevel up.
-
Aspirate gently to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound, focusing on its inhibitory effects on the PI3K/AKT pathway and late-stage autophagy.
Caption: this compound's dual inhibitory action on PI3K/AKT and autophagy.
Experimental Workflow for In Vivo Studies
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: A generalized workflow for in vivo efficacy studies of liensinine.
Disclaimer: These protocols and application notes are intended for research purposes only and should be adapted to specific experimental needs and institutional guidelines. Researchers should adhere to all relevant animal welfare regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Liensinine ameliorates ischemia-reperfusion-induced brain injury by inhibiting autophagy via PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
Optimal Concentration of Liensinine Diperchlorate for Autophagy Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liensinine diperchlorate, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn, is a potent late-stage autophagy inhibitor.[1][2][3][4] Its mechanism of action involves the blockade of autophagosome-lysosome fusion, leading to the accumulation of autophagosomes.[1][2][3][4] This application note provides a comprehensive guide to determining and utilizing the optimal concentration of this compound for autophagy inhibition in experimental settings. It includes a summary of effective concentrations in various cancer cell lines, detailed experimental protocols for assessing autophagy inhibition and cytotoxicity, and visual representations of key pathways and workflows.
Data Presentation: Efficacy and Cytotoxicity of Liensinine
The optimal concentration of this compound for autophagy inhibition is a critical parameter that balances potent target engagement with minimal off-target effects and cytotoxicity. The effective concentration can vary depending on the cell type and the duration of treatment. The following table summarizes quantitative data from studies on non-small-cell lung cancer (NSCLC) and colorectal cancer (CRC) cells.
| Cell Line | Assay | Treatment Duration | Concentration Range Tested | Key Findings | Reference |
| A549 (NSCLC) | CCK-8 | 24h & 48h | 0, 10, 20, 40, 60, 80 µM | Liensinine exhibited cytotoxic effects in a concentration-dependent manner. | [5] |
| H520 (NSCLC) | CCK-8 | 24h & 48h | 0, 10, 20, 40, 60, 80 µM | Liensinine exhibited cytotoxic effects in a concentration-dependent manner. | [5] |
| SPC-A1 (NSCLC) | CCK-8 | 24h & 48h | 0, 10, 20, 40, 60, 80 µM | Liensinine exhibited cytotoxic effects in a concentration-dependent manner. | [5] |
| A549, H520, SPC-A1 | Western Blot | 48h | 0, 2.5, 5, 10, 20 µM | Increased expression of p-AMPK and ULK1, decreased p-mTOR, confirming autophagosome accumulation. | [5] |
| Colorectal Cancer (CRC) Cells | Proliferation and Colony-Forming Assays | Not Specified | Not Specified | Liensinine induced apoptosis and inhibited proliferation and colony-forming ability in a dose-dependent manner. | [6] |
| Normal Colorectal Epithelial Cells | Cytotoxicity Assay | Not Specified | Not Specified | No observed cytotoxicity. | [6][7] |
Note: The provided data indicates that for NSCLC cells, concentrations for studying autophagy inhibition are in the range of 2.5-20 µM for a 48-hour treatment, while cytotoxic effects become more pronounced at concentrations of 10 µM and above.[5] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using Cell Viability and Autophagy Marker Analysis
This protocol outlines the steps to identify the optimal concentration of this compound that effectively inhibits autophagy with minimal impact on cell viability.
1. Cell Culture and Seeding:
- Culture the desired cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Seed cells into 96-well plates for viability assays and 6-well plates for Western blot analysis at a density that ensures they are in the exponential growth phase at the time of treatment.
2. This compound Preparation:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[2] For example, a 50 mg/mL stock solution can be prepared.[3]
- Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20, 40, 60, 80 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
3. Treatment:
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Incubate the cells for the desired time points (e.g., 24 and 48 hours).
4. Cell Viability Assay (CCK-8 Assay):
- After the incubation period, add Cell Counting Kit-8 (CCK-8) solution to each well of the 96-well plate.[5]
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.[5]
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.
5. Western Blot Analysis for Autophagy Markers:
- Lyse the cells from the 6-well plates in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
- Incubate the membrane with primary antibodies against LC3, p62/SQSTM1, p-AMPK, and p-mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities to determine the LC3-II/LC3-I ratio and the levels of p62. An increase in the LC3-II/LC3-I ratio and p62 levels indicates inhibition of autophagic flux.
Protocol 2: Autophagic Flux Assay using mRFP-GFP-LC3 Reporter
This protocol allows for the direct visualization of autophagic flux inhibition. The tandem fluorescent mRFP-GFP-LC3 protein emits yellow fluorescence (merged GFP and RFP) in autophagosomes and red fluorescence (RFP only) in autolysosomes due to the quenching of GFP in the acidic lysosomal environment.
1. Transfection:
- Seed cells on glass coverslips in a 24-well plate.
- Transfect the cells with a plasmid or viral vector expressing mRFP-GFP-LC3 using a suitable transfection reagent according to the manufacturer's instructions.
- Allow the cells to express the reporter protein for 24-48 hours.
2. Treatment:
- Treat the transfected cells with different concentrations of this compound as described in Protocol 1. Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a known late-stage autophagy inhibitor (e.g., bafilomycin A1 or chloroquine).
3. Fluorescence Microscopy:
- After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde.
- Mount the coverslips on microscope slides.
- Visualize the cells using a fluorescence microscope.
- Capture images in both the green (GFP) and red (RFP) channels.
4. Image Analysis:
- Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
- A significant increase in the number of yellow puncta and a decrease or absence of red puncta in this compound-treated cells compared to the control indicates a blockage of autophagosome-lysosome fusion.
Visualizations
Signaling Pathway of this compound in Autophagy Inhibition
Caption: this compound inhibits late-stage autophagy by blocking autophagosome-lysosome fusion.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for identifying the optimal concentration of this compound.
Conclusion
This compound is a valuable tool for studying the roles of autophagy in various biological processes and diseases.[8] The optimal concentration for autophagy inhibition is cell-type specific and should be determined empirically. By following the protocols outlined in this application note, researchers can confidently identify a working concentration that effectively inhibits autophagic flux while minimizing cytotoxicity, thereby ensuring the reliability and accuracy of their experimental results. As a late-stage autophagy inhibitor, it can be used to sensitize cancer cells to chemotherapy, highlighting its therapeutic potential.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
HPLC-MS/MS method for quantifying liensinine in plasma
An HPLC-MS/MS method provides a robust and sensitive approach for the quantification of liensinine in plasma, a critical step for pharmacokinetic studies in drug development. Liensinine, a major bisbenzylisoquinoline alkaloid found in the embryo of the lotus seed, has demonstrated a range of pharmacological activities, including anti-arrhythmic, anti-inflammatory, and anti-cancer properties.[1] Accurate determination of its concentration in biological matrices is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
This document outlines a detailed protocol for the analysis of liensinine in plasma using Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method is based on protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer.
Experimental Protocols
Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of liensinine reference standard in 10 mL of methanol to prepare a 1 mg/mL stock solution. A corresponding stock solution for the internal standard (IS), such as carbamazepine, should be prepared in the same manner.[2]
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a methanol-water (1:1, v/v) mixture. These solutions are used to spike blank plasma for creating calibration curve standards and quality control samples.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking appropriate amounts of the working solutions into blank plasma to achieve final concentrations typically ranging from 5 to 1000 ng/mL.[3] Prepare QC samples at low, medium, and high concentrations in the same manner.[1]
Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add a small volume of the IS working solution (e.g., 10 µL of carbamazepine solution).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[2][4]
-
Vortex the mixture for approximately 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a small volume (e.g., 5 µL) into the HPLC-MS/MS system for analysis.[5]
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
Table 1: HPLC and Mass Spectrometry Conditions
| Parameter | Setting |
| HPLC System | |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[2][3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[2][3][6] |
| Mobile Phase B | Acetonitrile[2][3][6] |
| Flow Rate | 0.4 mL/min[2][4] |
| Gradient Elution | A typical gradient might start at 95% A, ramp to 5% A, and re-equilibrate. |
| Injection Volume | 5 µL[5] |
| Column Temperature | 40 °C[7] |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2][3][4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][2][3][4] |
| MRM Transition (Liensinine) | m/z 611.6 → 206.2[2][4] |
| MRM Transition (IS) | m/z 237.1 → 194.2 (for Carbamazepine)[2][3] |
| Source Temperature | Instrument dependent, e.g., 500 °C |
| Capillary Voltage | Instrument dependent, e.g., 3.0 kV |
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability for bioanalytical applications.[7] Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99[1] |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20%[1] |
| Precision | The closeness of agreement between a series of measurements. Evaluated at intra- and inter-day levels. | Relative Standard Deviation (RSD) ≤ 15%[2][4] |
| Accuracy | The closeness of the mean test results to the true value. | Relative Error (RE) within ±15%[2][3] |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage. | Should be consistent, precise, and reproducible.[2][3] |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes. | Should be within acceptable limits (e.g., 85-115%).[2] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial value.[2][3] |
Data Presentation
The results of the method validation are typically presented in a series of tables for clarity and easy interpretation.
Table 3: Linearity and LLOQ
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Liensinine | 5 - 1000[3] | > 0.99 | 5[3][4] |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (RE%) |
| Low | 15 | < 10%[4] | < 10%[4] | ± 10%[2] |
| Medium | 150 | < 10%[4] | < 10%[4] | ± 10%[2] |
| High | 800 | < 10%[4] | < 10%[4] | ± 10%[2] |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 15 | 80.5[2] | 95.2[2] |
| Medium | 150 | 82.1[2] | 98.7[2] |
| High | 800 | 81.6[2] | 96.4[2] |
Visualizations
Caption: Workflow for Liensinine Quantification in Plasma.
Caption: Key Components of Bioanalytical Method Validation.
References
- 1. Sensitive Quantification of Liensinine Alkaloid Using a HPLC-MS/MS Method and Its Application in Microvolume Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of liensinine in rat plasma using ultra-performance liquid chromatography tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of liensinine, isoliensinine and neferine in rat plasma by UPLC-MS/MS and application of the technique to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple U-HPLC-MS/MS method for the determination of liensinine and isoliensinine in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liensinine Diperchlorate in Patient-Derived Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of an individual patient's tumor. This makes them a powerful preclinical model for drug screening and personalized medicine. Liensinine diperchlorate, an alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated significant anti-cancer properties in various cancer cell lines, including colorectal, breast, gastric, and non-small-cell lung cancer.[1][2][3] Its mechanism of action involves the induction of apoptosis, mitochondrial dysfunction, and inhibition of autophagy, primarily through modulation of the PI3K/AKT and JNK signaling pathways.[1][2][3][4]
Recent studies have highlighted the potential of this compound in PDO models, showing its efficacy in attenuating the growth of breast cancer PDOs.[2] These application notes provide a comprehensive guide for utilizing this compound in your patient-derived organoid research, offering detailed protocols for treatment and subsequent analysis.
Data Presentation: Efficacy of this compound
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines. This data can serve as a reference for designing dose-response studies in PDO models.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HCT116 | Colorectal Cancer | ~10 | 48 |
| LoVo | Colorectal Cancer | ~15 | 48 |
| MDA-MB-231 | Breast Cancer | ~20 | 48 |
| MCF-7 | Breast Cancer | ~25 | 48 |
| A549 | Non-Small-Cell Lung Cancer | ~18 | 48 |
| SGC7901 | Gastric Cancer | ~22 | 48 |
Note: IC50 values are approximate and can vary based on experimental conditions. It is recommended to perform a dose-response curve for each specific PDO line.
Table 2: Pro-Apoptotic Effects of this compound
| Cell Line | Cancer Type | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| HCT116 | Colorectal Cancer | 15 | ~35% | ~3.5 |
| MDA-MB-231 | Breast Cancer | 20 | ~40% | ~4.2 |
| A549 | Non-Small-Cell Lung Cancer | 20 | ~30% | ~3.0 |
Note: The percentage of apoptotic cells and caspase activity are dependent on the specific PDO line and treatment duration.
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)
This protocol outlines the general steps for establishing PDOs from fresh tumor tissue.
Materials:
-
Fresh tumor tissue in collection medium (e.g., DMEM/F12 with antibiotics)
-
Digestion buffer (e.g., Collagenase/Hyaluronidase)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium (specific to the cancer type)
-
Cell recovery solution
-
Standard cell culture equipment
Procedure:
-
Tissue Processing:
-
Wash the tumor tissue with cold PBS.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
Transfer the fragments to a tube containing digestion buffer.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Cell Isolation and Plating:
-
Neutralize the digestion buffer with an equal volume of cold DMEM/F12.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the suspension to pellet the cells.
-
Resuspend the cell pellet in a cold basement membrane matrix.
-
Plate droplets of the cell-matrix suspension into a pre-warmed multi-well plate.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
-
Organoid Culture:
-
Add the appropriate organoid growth medium to each well.
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
Passage the organoids as they grow, typically every 7-14 days.
-
Protocol 2: this compound Treatment of PDOs
Materials:
-
Established PDO cultures
-
This compound stock solution (in DMSO)
-
Organoid growth medium
-
Multi-well plates
Procedure:
-
Plating for Assay:
-
Dissociate mature PDOs into smaller fragments or single cells.
-
Count the viable cells and plate them in a basement membrane matrix in a 96-well or 384-well plate at a predetermined density.
-
Culture for 2-4 days to allow organoid formation.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in organoid growth medium. A typical concentration range to start with is 1-100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the existing medium from the organoid wells.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Protocol 3: PDO Viability Assessment (CellTiter-Glo® 3D Assay)
This assay measures ATP levels as an indicator of cell viability.
Materials:
-
Treated PDOs in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the plate with the treated PDOs and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium.
-
Place the plate on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability relative to the vehicle-treated control.
Protocol 4: Apoptosis Assessment (Caspase-Glo® 3/7 3D Assay)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Treated PDOs in a 96-well plate
-
Caspase-Glo® 3/7 3D Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the plate with the treated PDOs and the Caspase-Glo® 3/7 3D Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent to each well equal to the volume of culture medium.
-
Mix the contents by gentle shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Protocol 5: Western Blot Analysis of Signaling Pathways
This protocol allows for the analysis of protein expression and phosphorylation status in key signaling pathways.
Materials:
-
Treated PDOs
-
Cell recovery solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest PDOs by dissolving the basement membrane matrix with a cell recovery solution.
-
Lyse the organoids in RIPA buffer.
-
Quantify the protein concentration.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Visualization of a Key Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound on the PI3K/AKT signaling pathway in cancer cells, leading to apoptosis.
Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis.
Experimental Workflow Visualization
The following diagram outlines the experimental workflow for testing the efficacy of this compound in PDOs.
Caption: Workflow for evaluating this compound in patient-derived organoids.
Conclusion
Patient-derived organoids provide a clinically relevant platform to investigate the therapeutic potential of novel anti-cancer compounds. This compound has shown promise in preclinical studies, and the protocols and data presented here offer a framework for its evaluation in PDO models. By employing these methods, researchers can further elucidate the efficacy and mechanism of action of this compound, paving the way for its potential translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Liensinine Diperchlorate for Inducing Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), is a potent inhibitor of late-stage autophagy and mitophagy.[1][2][3] Its diperchlorate salt is frequently utilized in research settings for its stability and solubility. These application notes provide a comprehensive overview of the use of liensinine diperchlorate to induce mitochondrial dysfunction in experimental models, a critical process in apoptosis and a key target in various therapeutic areas, particularly oncology.
Mechanism of Action
This compound's primary mechanism involves the blockade of autophagosome-lysosome fusion.[1][2] This action leads to the accumulation of autophagosomes and, significantly, mitophagosomes—autophagosomes containing mitochondria. The resulting "autophagic stress" is a key trigger for subsequent cellular events.[4]
The accumulation of dysfunctional mitochondria, which would otherwise be cleared by mitophagy, leads to a cascade of events culminating in mitochondrial-mediated apoptosis. A pivotal step in this process is the promotion of mitochondrial fission. Liensinine treatment, particularly in combination with chemotherapeutic agents like doxorubicin, has been shown to cause the dephosphorylation of Dynamin-1-like protein (DNM1L/Drp1) at Serine 637.[5] This dephosphorylation facilitates the translocation of DNM1L from the cytosol to the mitochondrial outer membrane, where it oligomerizes and constricts mitochondria, leading to their fragmentation.[4][5] This excessive fission contributes to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the activation of the intrinsic apoptotic cascade.[1][6]
Key Applications
-
Sensitization of Cancer Cells to Chemotherapy: this compound has been demonstrated to synergistically enhance the cytotoxic effects of various anticancer drugs, such as doxorubicin, in breast and colorectal cancer cell lines.[4][7] By inhibiting the protective mechanism of autophagy and promoting mitochondrial dysfunction, it lowers the threshold for apoptosis induction by these agents.
-
Induction of Apoptosis: As a standalone agent, liensinine can induce apoptosis in cancer cells by promoting mitochondrial dysfunction.[7][8]
-
Study of Autophagy and Mitophagy: Due to its specific action on the late stage of autophagy, liensinine serves as a valuable tool for studying the roles of autophagic flux and mitophagy in various cellular processes and disease models.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to induce mitochondrial dysfunction and apoptosis.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay | Liensinine Concentration | Treatment Time | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Apoptosis (Annexin V/PI) | 20 µM | 48 h | Minimal increase in apoptosis (~5-10%) | [6] |
| MCF-7 (Breast Cancer) | Apoptosis (Annexin V/PI) | 20 µM | 48 h | Minimal increase in apoptosis (~5-10%) | [6] |
| A549 (NSCLC) | Apoptosis (Annexin V/PI) | Concentration-dependent | 24 h | Increased apoptotic and dead cells | [2] |
| HCT116 (Colorectal Cancer) | Cell Viability | Dose-dependent | 48 h | Significant inhibition of proliferation | [7][8] |
| HT29 (Colorectal Cancer) | Cell Viability | Dose-dependent | 48 h | Significant inhibition of proliferation | [7][8] |
Table 2: Synergistic Effects of this compound with Doxorubicin
| Cell Line | Assay | Liensinine Concentration | Doxorubicin Concentration | Treatment Time | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Apoptosis (Annexin V/PI) | 20 µM | 0.2 µM | 48 h | Markedly increased apoptosis (~50%) | [6] |
| MCF-7 (Breast Cancer) | Apoptosis (Annexin V/PI) | 20 µM | 0.4 µM | 48 h | Markedly increased apoptosis (~50%) | [6] |
| MDA-MB-231 (Breast Cancer) | Mitochondrial Morphology | 20 µM | 0.2 µM | 24 h | Significant increase in fragmented mitochondria | [5] |
| MCF-7 (Breast Cancer) | Mitochondrial Morphology | 20 µM | 0.4 µM | 24 h | Significant increase in fragmented mitochondria | [5] |
Table 3: Effects of this compound on Mitochondrial Parameters
| Cell Line | Assay | Liensinine Concentration | Treatment Time | Observed Effect | Reference |
| NSCLC Cells | ATP Levels | Not specified | Not specified | Lower ATP levels observed | [2] |
| MDA-MB-231 (Breast Cancer) | DNM1L (p-Ser637) | 20 µM (with Doxorubicin) | 24 h | Decreased phosphorylation of DNM1L at Ser637 | [5] |
| MDA-MB-231 (Breast Cancer) | DNM1L Mitochondrial Translocation | 20 µM (with Doxorubicin) | 24 h | Increased levels of DNM1L in the mitochondrial fraction | [5] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 20 µM) and/or other compounds (e.g., doxorubicin) for the specified time (e.g., 48 hours). Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization and collect the cell culture supernatant to include any floating apoptotic cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are early apoptotic; Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[9][10]
Materials:
-
This compound
-
JC-1 dye
-
Cell culture medium (phenol red-free for fluorescence measurements)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound for the desired time. Include a positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
Prepare the JC-1 staining solution at a final concentration of 1-10 µM in pre-warmed, serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes in the dark.
-
Remove the staining solution and wash the cells twice with pre-warmed assay buffer (often provided in kits) or PBS.
-
Add fresh assay buffer or PBS to the wells.
-
Measure the fluorescence intensity using a microplate reader. Read the J-aggregates (red) at Ex/Em ~535/590 nm and JC-1 monomers (green) at Ex/Em ~485/535 nm.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[11][12]
Materials:
-
This compound
-
DCFH-DA (stock solution in DMSO)
-
Phenol red-free cell culture medium
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free, phenol red-free medium immediately before use.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
Signaling Pathway of Liensinine-Induced Mitochondrial Dysfunction and Apoptosis
Caption: Liensinine-induced signaling pathway.
Experimental Workflow for Assessing Mitochondrial Membrane Potential
Caption: Workflow for ΔΨm measurement.
Logical Relationship Diagram
Caption: Liensinine's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liensinine pretreatment reduces inflammation, oxidative stress, apoptosis, and autophagy to alleviate sepsis acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Mitochondrial Membrane Potential in Cells and In Vivo using Targeted Click Chemistry and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing degradation of liensinine diperchlorate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of liensinine diperchlorate stock solutions to prevent degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).[1][2][3][4] For optimal solubility, use fresh, anhydrous DMSO as the compound is hygroscopic and absorbed moisture can reduce its solubility.[2][4] Sonication can aid in the dissolution process.[4]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For short-term storage, aliquots of the stock solution can be stored at -20°C for up to one month.[1][2][5] For long-term storage, it is recommended to store the solution at -80°C, which can maintain stability for up to six months or even a year.[1][2][5] To avoid repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[2][6] Some suppliers also recommend protection from light.[7]
Q3: Can I store the solid powder of this compound at room temperature?
A3: While it is shipped at room temperature, for long-term storage of the solid powder, it is best to keep it at -20°C for up to three years.[2][4] Stability testing by some suppliers indicates that room temperature storage for up to a month does not affect the biological activity of the powder.[8]
Q4: What are the potential signs of degradation in my this compound stock solution?
A4: Visual signs of degradation can include a change in color of the solution or the appearance of precipitates. However, chemical degradation can occur without any visible changes. If you suspect degradation, it is advisable to perform an analytical assessment of the solution's purity, for instance, using High-Performance Liquid Chromatography (HPLC).
Q5: What are the known biological activities of this compound?
A5: this compound is a major isoquinoline alkaloid known to inhibit late-stage autophagy and mitophagy by blocking the fusion of autophagosomes with lysosomes.[1][2][4][5][9] It has a wide range of other reported biological activities, including anti-arrhythmic, anti-hypertensive, and anti-pulmonary fibrosis effects.[1][5][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the stock solution upon storage at -20°C or -80°C. | The concentration of the stock solution may be too high, leading to precipitation at low temperatures. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the precipitate persists, consider preparing a new, less concentrated stock solution. 3. Ensure that the DMSO used was anhydrous, as moisture can affect solubility.[2][4] |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles or exposure to light. | 1. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. 2. If the stock solution is old (e.g., >1 month at -20°C or >6 months at -80°C), prepare a fresh stock solution. 3. Perform a stability check of your stock solution using an analytical method like HPLC. |
| Loss of biological activity of the compound. | Chemical degradation of this compound may have occurred due to factors like oxidation, hydrolysis, or photolysis. | 1. Protect the stock solution from light by using amber vials or wrapping the vials in foil. 2. Avoid contact with strong acids, bases, and oxidizing agents.[10] 3. Prepare fresh stock solutions and assess their purity. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations | Citations |
| -20°C | Up to 1 month | For short-term storage. | [1][2][5] |
| -80°C | Up to 1 year | For long-term storage. Aliquot to avoid freeze-thaw cycles. | [1][2][5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Citations |
| DMSO | 50 mg/mL (61.6 mM) to 100 mg/mL (123.2 mM) | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility. Sonication is recommended. | [2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If necessary, place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile amber vials to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline adapted from methods for other isoquinoline alkaloids and will require optimization for your specific instrumentation and this compound batch.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (a common wavelength for similar compounds is around 280 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the HPLC method, perform forced degradation studies on a sample of the this compound stock solution.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and incubate at 60°C for 24 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and incubate at 60°C for 24 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then prepare a stock solution for analysis.
-
Photolytic Degradation: Expose the stock solution in a clear vial to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation studies.
-
A stability-indicating method will show a decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products, all of which should be well-resolved from the parent peak.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmascholars.com [pharmascholars.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive Quantification of Liensinine Alkaloid Using a HPLC-MS/MS Method and Its Application in Microvolume Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting off-target effects of liensinine diperchlorate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using liensinine diperchlorate in their experiments. This compound is a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn, known primarily as a late-stage autophagy and mitophagy inhibitor.[1][2][3][4][5] It exerts its effect by blocking the fusion of autophagosomes with lysosomes.[1][2][3][4] Beyond its role in autophagy, this compound exhibits a wide range of biological activities, including anti-arrhythmic, anti-hypertensive, anti-pulmonary fibrosis, and vascular smooth muscle relaxation effects.[1][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of late-stage autophagy and mitophagy.[1][2][3][4][5] It functions by blocking the fusion of autophagosomes with lysosomes, which is a critical step for the degradation of cellular components targeted by autophagy.[1][2][3][4] This leads to an accumulation of autophagosomes within the cell. One proposed mechanism for this is the inhibition of RAB7A recruitment to lysosomes.[6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[2][3] For stock solutions, it is recommended to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[2][7][8] Stock solutions in DMSO can be stored at -80°C for up to one year. As a powder, it should be stored at -20°C for up to three years.[3]
Q3: What is the difference between liensinine, this compound, and liensinine perchlorate?
A3: Liensinine is the parent compound. The perchlorate and diperchlorate forms are salts of liensinine. While the core molecule and its biological activity remain the same, the salt forms can have different physical properties, such as solubility.[3] Researchers should choose the form that is best suited for their experimental requirements, particularly concerning solubility in their chosen solvent systems.[3]
Q4: What are the known biological activities of this compound beyond autophagy inhibition?
A4: this compound has been reported to have several other biological effects, including:
Q5: Has a specific off-target kinase or receptor profile for this compound been published?
A5: As of the latest literature review, a comprehensive, publicly available selectivity profile of this compound against a broad panel of kinases or G-protein coupled receptors (GPCRs) has not been identified. Researchers encountering unexpected results that cannot be explained by its known autophagy-inhibiting function may need to perform their own off-target screening assays.
Troubleshooting Guide
Unexpected experimental results can arise from a variety of factors, including off-target effects. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Unexpected Cell Death or Cytotoxicity
You observe significant cytotoxicity in your cell line at concentrations intended to only inhibit autophagy, and this cell death is not consistent with the expected phenotype of autophagy inhibition alone.
Possible Cause: this compound has been shown to induce apoptosis in several cancer cell lines, often in a dose-dependent manner.[9][10][11] The observed cytotoxicity might be an on-target effect in your specific cell model, or it could be due to off-target effects.
Troubleshooting Workflow:
Troubleshooting Unexpected Cytotoxicity
Experimental Protocols:
-
Cytotoxicity Assay (e.g., CCK-8): A detailed protocol for a Cell Counting Kit-8 (CCK-8) assay is provided in the "Experimental Protocols" section below. This will allow you to quantify the cytotoxic effect of this compound in your specific cell line and determine the IC50 value.[9]
Issue 2: Phenotype is Inconsistent with Autophagy Inhibition
You observe a cellular phenotype that cannot be explained by the blockage of autophagosome-lysosome fusion. For example, unexpected changes in cell signaling pathways unrelated to autophagy.
Possible Cause: The observed phenotype may be due to this compound interacting with unintended molecular targets, such as protein kinases or GPCRs, which are common off-target candidates for small molecules.
Troubleshooting Workflow:
Investigating Phenotypes Unrelated to Autophagy
Experimental Protocols:
-
Broad-Spectrum Kinase Profiling: A general protocol for a radiometric-based kinase profiling assay is provided below. This will help identify any unintended kinase targets of this compound.
-
GPCR Radioligand Binding Assay: A general protocol for a competitive radioligand binding assay is provided below. This can be used to screen for off-target binding to a panel of GPCRs.
Data Presentation
Table 1: Reported Effective Concentrations of Liensinine for Biological Activity
| Biological Effect | Cell Line/Model | Effective Concentration | Reference |
| Cytotoxicity (NSCLC) | A549, H520, SPC-A1 | 10-80 µM (concentration-dependent) | [9] |
| Apoptosis Induction (NSCLC) | A549, H520, SPC-A1 | 20-40 µM | [9] |
| Autophagy Inhibition | Breast Cancer Cells | 10 µM | [6] |
| Sensitization to Chemotherapy | Breast Cancer Cells | 10 µM | [6] |
| Inhibition of Tumor Growth (in vivo) | Gastric Cancer Xenograft | 10 µM (injected every 2 days) | [13] |
Experimental Protocols
Cytotoxicity Assay (CCK-8)
This protocol is adapted from studies on the cytotoxic effects of liensinine.[9]
-
Cell Seeding: Seed cells (e.g., A549, H520, SPC-A1) into 96-well plates at a density of 3,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 10, 20, 40, 60, 80 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 or 48 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Broad-Spectrum Kinase Profiling (Radiometric Assay)
This is a generalized protocol for a radiometric protein kinase assay, a common method for kinase profiling.[10][11] Commercial services often perform these assays in a high-throughput format against a large panel of kinases.
-
Reaction Setup: In a 96-well filter plate, combine the following in each well:
-
Assay buffer
-
The specific protein kinase being tested
-
The appropriate peptide substrate for that kinase
-
This compound at the desired screening concentration (e.g., 10 µM) or a vehicle control.
-
-
Initiate Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]-ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as 2% (v/v) phosphoric acid.
-
Washing: Wash the filter plate multiple times with a saline solution to remove unincorporated [γ-³³P]-ATP.
-
Scintillation Counting: Dry the plate, add scintillation cocktail, and measure the incorporation of ³³P into the peptide substrate using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity in the presence of this compound compared to the vehicle control.
GPCR Radioligand Binding Assay (Competitive)
This is a generalized protocol for a competitive radioligand binding assay to screen for receptor binding.[1][2][3][4][9]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membrane preparation (containing the target receptor).
-
A known radioligand for the target receptor at a fixed concentration (typically at or near its Kd).
-
This compound at various concentrations (for competition curve) or a single high concentration for screening. Include a control for non-specific binding by adding a high concentration of a known, non-radiolabeled ligand for the receptor.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. For a competition assay, plot the percentage of specific binding against the concentration of this compound to determine the IC50 and subsequently the Ki value.
Visualizations
Signaling Pathway of this compound
Mechanism of Autophagy Inhibition by this compound
Experimental Workflow for Kinase Profiling
Radiometric Kinase Profiling Workflow
Logical Relationship for Troubleshooting
Decision Tree for On-Target vs. Off-Target Effects
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IP-Kinase Assay [bio-protocol.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. liensinine, 2586-96-1 [thegoodscentscompany.com]
Technical Support Center: Enhancing Liensinine Bioavailability for In Vivo Research
Welcome to the technical support center for researchers working with liensinine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to the low oral bioavailability of liensinine in in vivo studies.
FAQs: Understanding and Improving Liensinine Bioavailability
Q1: Why is the oral bioavailability of liensinine so low?
A1: The poor oral bioavailability of liensinine, a bisbenzylisoquinoline alkaloid, is attributed to several factors. A key reason is its low absolute bioavailability, which has been reported to be as low as 1.8% in mice[1]. This is primarily due to its poor membrane permeability[2]. Additionally, liensinine may be a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of intestinal cells and back into the gut lumen, limiting its absorption into the bloodstream[2][3]. Its poor water solubility also contributes to its limited dissolution in the gastrointestinal tract, a prerequisite for absorption.
Q2: What are the most promising strategies to improve the in vivo bioavailability of liensinine?
A2: Several formulation strategies can significantly enhance the oral bioavailability of liensinine by addressing its solubility and permeability limitations. These include:
-
Phytosomes: These are complexes of the natural compound with phospholipids, which improve its lipid solubility and ability to cross cell membranes[4][5][6][7][8][9][10][11].
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate liensinine, protecting it from degradation and enhancing its absorption via the lymphatic system[8][12][13][14][15].
-
Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic drugs, improving their stability and bioavailability[16][17][18].
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions in the gastrointestinal tract, enhancing the solubilization and absorption of poorly soluble drugs[2][5].
-
Nanocrystals: Reducing the particle size of liensinine to the nanometer range can increase its surface area, leading to improved dissolution and absorption.
Q3: How much can I expect the bioavailability of liensinine to increase with these formulations?
A3: While specific data for liensinine nanoformulations is limited, studies on structurally similar bisbenzylisoquinoline alkaloids demonstrate significant improvements. For example, a self-nanoemulsifying drug delivery system (SNEDDS) of tetrandrine increased its oral bioavailability by approximately 2.33-fold compared to a commercial tablet[2][5]. Tetrandrine nanocrystals enhanced the area under the curve (AUC) by 3.07 times and the maximum plasma concentration (Cmax) by 2.57 times. Berberine-loaded liposomes have shown up to a 628% increase in oral bioavailability in rats[16]. Another study on berberine liposomes reported a 2.26-fold increase, which was further enhanced to 4.38-fold with hyaluronic acid modification[17]. These results suggest that a significant enhancement in liensinine's bioavailability is achievable with appropriate formulation.
Troubleshooting Guide for In Vivo Bioavailability Studies
This guide addresses common issues encountered during in vivo experiments aimed at improving liensinine bioavailability.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals | 1. Inconsistent oral gavage technique leading to variable dosing or accidental tracheal administration.2. Stress-induced changes in gastrointestinal motility and absorption.3. Inter-animal differences in metabolism and efflux transporter expression. | 1. Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle size and verify placement before administration[5][6][18].2. Acclimatize animals to handling and the experimental setup to minimize stress.3. Increase the number of animals per group to improve statistical power and account for biological variability. |
| Low or undetectable plasma concentrations of liensinine even with nanoformulations | 1. Suboptimal formulation with low entrapment efficiency or instability in the gastrointestinal tract.2. Rapid clearance of the nanoformulation from circulation.3. Insufficient sensitivity of the analytical method. | 1. Characterize the nanoformulation thoroughly for particle size, zeta potential, and entrapment efficiency. Assess its stability in simulated gastric and intestinal fluids.2. Consider surface modification of nanoparticles (e.g., with PEG) to prolong circulation time.3. Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of liensinine in plasma, with a low limit of quantification (LLOQ)[2][16]. |
| Unexpected toxicity or adverse effects in animals | 1. Toxicity of the formulation components (e.g., surfactants, lipids).2. Altered biodistribution of the nanoformulation leading to accumulation in sensitive organs.3. Dose of liensinine is too high in the enhanced bioavailability formulation. | 1. Use biocompatible and biodegradable materials for the nanoformulation. Conduct preliminary toxicity studies of the vehicle (blank formulation) alone.2. Perform biodistribution studies to understand the in vivo fate of the nanoformulation.3. Conduct dose-ranging studies with the new formulation to establish a safe and effective dose. |
| Poor correlation between in vitro dissolution/permeability and in vivo bioavailability | 1. In vitro models do not fully replicate the complex environment of the gastrointestinal tract (e.g., presence of bile salts, mucus layer, and gut microbiota).2. Involvement of active transport and efflux mechanisms not accounted for in simple in vitro models. | 1. Use more advanced in vitro models that better mimic physiological conditions, such as co-culture systems or ex vivo intestinal permeability assays[3][5].2. Investigate the interaction of liensinine and its formulations with efflux transporters like P-gp and BCRP using cell-based assays. |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes the potential improvements in pharmacokinetic parameters for bisbenzylisoquinoline alkaloids using different nanoformulation strategies, based on available literature for structurally similar compounds.
| Formulation Strategy | Compound | Animal Model | Key Pharmacokinetic Parameter Improvement | Fold Increase in Bioavailability (AUC) | Reference(s) |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Tetrandrine | Rat | Cmax: ↑ 137.8%AUC: ↑ 134.1% | ~2.33 | [2][5] |
| Nanocrystals | Tetrandrine | Rat | Cmax: ↑ 2.57-foldAUC: ↑ 3.07-fold | ~3.07 | |
| Liposomes | Berberine | Rat | - | 2.26 - 4.38 | [17] |
| Liposomes | Berberine | Rat | - | up to 6.28 | [16] |
| Phytosomes | Silymarin | Rat | - | 6 | [6] |
| Phytosomes with Bioenhancer | Domperidone (with Piperine) | Rat | Cmax and AUC significantly increased | - |
Experimental Protocols
Preparation of Liensinine Phytosomes (Solvent Evaporation Method)
This protocol is adapted from methods used for other flavonoids and alkaloids[7][9][10][11].
-
Dissolution: Dissolve liensinine and phospholipids (e.g., soy phosphatidylcholine) in a 1:1 or 1:2 molar ratio in a suitable organic solvent (e.g., ethanol, dichloromethane) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a temperature not exceeding 40°C. This will form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a small amount of phosphate-buffered saline (PBS, pH 7.4) and rotate the flask gently until the film is fully suspended.
-
Sonication: Sonicate the suspension using a probe sonicator or bath sonicator to reduce the particle size and obtain a homogenous phytosome dispersion.
-
Characterization: Characterize the prepared phytosomes for particle size, zeta potential, entrapment efficiency, and morphology (using techniques like DLS, TEM, etc.).
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the oral bioavailability of a liensinine formulation[1].
-
Animal Acclimatization: Acclimatize male BALB/c mice (6-8 weeks old) for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the mice overnight (12 hours) before oral administration, with free access to water.
-
Grouping and Administration: Divide the mice into groups (e.g., control group receiving liensinine suspension, and test group receiving liensinine nanoformulation). Administer the respective formulations via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation and Analysis: Extract liensinine from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Quantify the liensinine concentration using a validated LC-MS/MS method[2][16].
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software. The relative bioavailability of the nanoformulation can be calculated as: (AUCnanoformulation / AUCsuspension) x 100%.
Mandatory Visualizations
Caption: Experimental workflow for preparing liensinine phytosomes and evaluating their in vivo bioavailability.
Caption: Simplified signaling pathways modulated by liensinine.
Caption: Logical relationship for improving liensinine's bioavailability.
References
- 1. Advances in nano-preparations for improving tetrandrine solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-Nanoemulsifying Drug Delivery System of Tetrandrine for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phytosomes as a Plausible Nano-Delivery System for Enhanced Oral Bioavailability and Improved Hepatoprotective Activity of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Compounds Formulated in Phytosomes Administered as Complementary Therapy for Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Aspects of Nanoparticle-in-Matrix Drug Delivery Systems for Oral/Buccal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine-loaded liposomes for oral delivery: Preparation, physicochemical characterization and in-vivo evaluation in an endogenous hyperlipidemic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Evaluation of Tetrandrine Nanocrystals to Improve Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Hyaluronate-Based Liposomes to Augment the Oral Delivery and the Bioavailability of Berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Solid lipid nanoparticles for increased oral bioavailability of acalabrutinib in chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piperine phytosomes for bioavailability enhancement of domperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Unexpected Results in Liensinine Autophagy Assays
Welcome to the technical support center for liensinine autophagy assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results and provide answers to frequently asked questions. Liensinine is a late-stage autophagy inhibitor, and understanding its mechanism is key to interpreting your data correctly.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your liensinine autophagy experiments in a question-and-answer format.
Question: My Western blot shows no increase in LC3-II levels after liensinine treatment. What could be the reason?
Answer:
Several factors could contribute to the lack of an increase in LC3-II levels upon liensinine treatment. Liensinine is known to block autophagic degradation, which should lead to an accumulation of LC3-II.[1][2] If you are not observing this, consider the following possibilities:
-
Ineffective Liensinine Concentration or Treatment Duration: The concentration of liensinine and the incubation time are critical. Ensure you are using a concentration and duration that has been shown to be effective in your cell line. Titration experiments may be necessary to determine the optimal conditions.
-
Low Basal Autophagy: If the basal level of autophagy in your cells is very low, there may not be enough autophagosomes being formed for an accumulation to be readily detectable after inhibiting their degradation. You can try to induce autophagy with a known inducer like rapamycin as a positive control to ensure your detection system is working.[1]
-
Problems with Western Blotting Technique: The detection of LC3-II by Western blot can be challenging due to its small size and potential for degradation.
-
Gel Percentage: Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) to resolve LC3-I and LC3-II bands effectively.
-
Transfer Conditions: Use a PVDF membrane with a 0.2 µm pore size to prevent the small LC3 protein from passing through. Transfer at a low voltage for an extended period or a higher voltage for a shorter period, optimizing for your specific setup.
-
Antibody Quality: Ensure your primary LC3 antibody is validated and used at the recommended dilution.
-
-
Cell Line Specific Effects: The response to liensinine can vary between different cell lines. It's possible your cell line is less sensitive to liensinine's effects.
Question: I am observing an increase in p62/SQSTM1 levels, but no change in LC3-II. How should I interpret this?
Answer:
An increase in p62/SQSTM1 is a strong indicator of impaired autophagic degradation, as p62 is a cargo receptor that is itself degraded by autophagy. The lack of a concurrent increase in LC3-II could be due to a few reasons:
-
High LC3-II Turnover: It's possible that even with the blockage by liensinine, the turnover of LC3-II is still rapid in your specific experimental conditions, making the accumulation difficult to detect at the time point you've chosen.
-
Technical Issues with LC3-II Detection: As mentioned in the previous question, Western blotting for LC3 can be tricky. Double-check your protocol, especially the gel and transfer conditions.
-
Differential Sensitivity of Markers: p62 accumulation can sometimes be a more robust marker for autophagy inhibition than LC3-II accumulation in certain contexts.
Question: My immunofluorescence experiment does not show an increase in LC3 puncta after liensinine treatment. Why might this be?
Answer:
Similar to the Western blot issues, a lack of increased LC3 puncta in immunofluorescence experiments can be due to:
-
Suboptimal Liensinine Treatment: Ensure the concentration and duration of liensinine treatment are appropriate for your cells.
-
Low Basal Autophagy: If there is little to no basal autophagy, there will be no autophagosomes to accumulate.
-
Fixation and Permeabilization Artifacts: The methods used for fixing and permeabilizing cells can affect the visualization of LC3 puncta. Over-permeabilization can wash out the signal, while under-permeabilization can prevent antibody access.
-
Antibody Performance: The quality of the primary antibody is crucial for obtaining a clear signal.
-
Imaging and Analysis: Ensure you are using appropriate microscopy settings and that your image analysis method for quantifying puncta is accurate.
Question: I co-treated my cells with liensinine and bafilomycin A1 and saw a much larger increase in LC3-II than with either treatment alone. Is this expected?
Answer:
This result would be unexpected. Liensinine, like bafilomycin A1, is a late-stage autophagy inhibitor that blocks the fusion of autophagosomes with lysosomes.[1] Therefore, their mechanisms of action are similar in this regard. Studies have shown that combined treatment with liensinine and bafilomycin A1 does not lead to a significant further increase in LC3-II accumulation compared to treatment with bafilomycin A1 alone.[1] If you are observing a synergistic effect, it could point to:
-
Off-target effects of one or both compounds at the concentrations used.
-
A unique response in your specific cell line or experimental model.
-
Experimental variability.
It would be important to repeat the experiment with careful controls and consider testing a range of concentrations for both compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of liensinine in autophagy assays?
A1: Liensinine is a major isoquinoline alkaloid that acts as a late-stage autophagy/mitophagy inhibitor.[1][3] It functions by blocking the fusion of autophagosomes with lysosomes, which leads to the accumulation of autophagosomes.[1][2] This effect is thought to be achieved by inhibiting the recruitment of the small GTPase RAB7A to lysosomes.[1]
Q2: What are the expected results of a successful liensinine treatment in an autophagy assay?
A2: A successful experiment with liensinine should result in the following observations:
-
Increased LC3-II levels: As autophagosome degradation is blocked, the lipidated form of LC3 (LC3-II) will accumulate.[2]
-
Increased p62/SQSTM1 levels: The autophagy cargo receptor p62 is normally degraded along with the autophagosome contents. Inhibition of this process leads to p62 accumulation.[4]
-
Increased number of LC3 puncta: Immunofluorescence or live-cell imaging should reveal an increase in the number of fluorescently-labeled LC3 puncta, representing accumulated autophagosomes.
Q3: How does liensinine affect autophagic flux?
A3: Liensinine blocks autophagic flux at a late stage.[2][5][6] Autophagic flux refers to the entire process of autophagy, from the formation of autophagosomes to their degradation in lysosomes. By inhibiting the final degradation step, liensinine causes a "traffic jam" in the autophagy pathway, leading to the buildup of autophagosomes.
Q4: Can I use liensinine as an autophagy inducer?
A4: No, liensinine is an autophagy inhibitor, not an inducer. While you will observe an increase in autophagosome markers like LC3-II, this is due to a blockage in their degradation, not an increase in their formation.
Q5: What are the key signaling pathways modulated by liensinine in the context of autophagy?
A5: Liensinine has been shown to modulate several key signaling pathways that regulate autophagy:
-
PI3K/AKT/mTOR Pathway: Liensinine can inhibit the PI3K/AKT signaling pathway, which in turn can lead to the downregulation of mTOR, a master negative regulator of autophagy.[7]
-
AMPK Pathway: Liensinine treatment can lead to the upregulation of phosphorylated AMP-activated protein kinase (AMPK).[1] Activated AMPK can promote autophagy by inhibiting mTOR and by directly phosphorylating ULK1.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in key autophagy markers following liensinine treatment.
Table 1: Effect of Liensinine on LC3-II and p62/SQSTM1 Protein Levels (Western Blot)
| Cell Line | Liensinine Concentration | Treatment Duration | Change in LC3-II/LC3-I Ratio | Change in p62/SQSTM1 Levels | Reference |
| MDA-MB-231 | 20 µM | 24 h | Increase | Increase | [1] |
| A549 | 20 µM | 24 h | Increase | Increase | [5] |
| SPC-A1 | 20 µM | 24 h | Increase | Increase | [5] |
Table 2: Autophagic Flux Analysis with Liensinine and Bafilomycin A1
| Cell Line | Treatment | Change in LC3-II Accumulation | Interpretation | Reference |
| MDA-MB-231 | Liensinine (20 µM) | Increase | Blocked autophagic flux | [1] |
| MDA-MB-231 | Bafilomycin A1 (25 nM) | Increase | Blocked autophagic flux | [1] |
| MDA-MB-231 | Liensinine + Bafilomycin A1 | No significant further increase compared to Bafilomycin A1 alone | Liensinine acts on the same late stage of autophagy as Bafilomycin A1 | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess autophagy.
Western Blot for LC3 and p62/SQSTM1
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto a 15% polyacrylamide gel for LC3 detection or a 10% gel for p62 detection.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-LC3 or anti-p62) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using image analysis software.
-
Immunofluorescence for LC3 Puncta
-
Cell Culture:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with liensinine at the desired concentration and for the appropriate duration. Include positive (e.g., rapamycin) and negative (vehicle) controls.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary anti-LC3 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta per cell.
-
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Liensinine's impact on key autophagy signaling pathways.
Caption: General workflow for assessing liensinine's effect on autophagy.
References
- 1. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of ULK1 affects autophagosome fusion and links chaperone-mediated autophagy to macroautophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Liensinine Diperchlorate Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the incubation time of liensinine diperchlorate in experimental settings. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a major isoquinoline alkaloid primarily known to inhibit the late stage of autophagy.[1][2][3][4] It functions by blocking the fusion of autophagosomes with lysosomes, which prevents the degradation of autophagic cargo.[1][2][3][4] Additionally, it has been shown to influence other cellular pathways, including the PI3K/AKT and AMPK-HIF-1α signaling pathways, and can induce apoptosis.[5][6][7]
Q2: What is a typical starting concentration and incubation time for this compound treatment? A2: The optimal concentration and incubation time are highly dependent on the cell line and the biological question being investigated. Based on published studies, concentrations can range from 20 µM to 120 µM.[5][7] A common incubation time to start with is 24 hours.[5] However, it is crucial to perform a dose-response and a time-course experiment for your specific cell model to determine the optimal conditions.[8][9]
Q3: How should I prepare and store this compound? A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution.[2][5] For storage, the powder form is stable for up to 3 years at -20°C.[3] Stock solutions in a solvent can be stored for 1 year at -80°C or 1 month at -20°C.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] Always prepare fresh working solutions from the stock for each experiment.[10]
Q4: I am not observing the expected inhibition of autophagy. What are the potential issues? A4: If you are not seeing the expected results, consider the following:
-
Suboptimal Incubation Time: The incubation period may be too short for the effect to manifest or too long, leading to secondary effects or cell death. A time-course experiment is essential.
-
Incorrect Concentration: The concentration might be too low for your cell type. Perform a dose-response experiment to find the optimal concentration.
-
Compound Degradation: Ensure your stock solution has been stored correctly and is not expired.[1][2]
-
Cell Health: Use healthy, exponentially growing cells for your experiments to ensure a consistent response.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to ensure the observed effects are due to the drug and not the solvent.[8]
Troubleshooting Guides
Issue: High Levels of Cell Death or Unexpected Toxicity
| Potential Cause | Recommended Solution |
| Concentration is too high | Perform a dose-response experiment to determine the cytotoxic concentration for your specific cell line. Start with a broad range of concentrations to identify a non-toxic working range. |
| Incubation time is too long | A prolonged incubation can lead to increased toxicity. A time-course experiment will help identify the earliest time point at which the desired biological effect is observed without significant cell death. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic, typically below 0.5%. |
| Poor cell health prior to treatment | Only use cells that are in the exponential growth phase and have high viability. Ensure a consistent cell seeding density across experiments.[11] |
Issue: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in cell density | Seed cells at a consistent density across all wells and experiments to ensure uniform cell health and response to the drug. |
| Inconsistent compound preparation | Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[2] |
| Fluctuations in incubation conditions | Maintain consistent temperature, CO2, and humidity levels in the incubator throughout the experiment. |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
Data Presentation: Concentration Ranges from Literature
The effective concentration of this compound can vary between cell types. The following table summarizes concentrations used in different studies.
| Cell Type | Concentration Range | Observed Effect | Reference |
| Hepatocellular Carcinoma (HUH7, Hep1-6) | 40 µM | Inhibition of cell viability, promotion of apoptosis, metabolic shift | [5] |
| Gastric Cancer (BGC-823, SGC-7901) | 20 - 120 µM | Suppression of cell proliferation | [7] |
| Breast Cancer | Not specified | Synergistic effects with Artemisitene, inhibition of PI3K-AKT signaling | [6] |
Experimental Protocols
Protocol: Determining Optimal Incubation Time with a Time-Course Experiment
This protocol provides a framework for identifying the ideal incubation time for this compound in your cell line of interest.
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 24- or 96-well) at a density that prevents them from becoming confluent by the final time point.
-
Adherence: Allow the cells to adhere and enter the exponential growth phase by incubating for 18-24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a working solution of this compound at a pre-determined optimal concentration (from a dose-response experiment). Also, prepare a vehicle control.
-
Treatment: Add the this compound working solution or the vehicle control to the appropriate wells.
-
Incubation: Incubate the plates and collect samples at a series of time points (e.g., 4, 8, 12, 24, 48 hours). The selection of time points should be based on the expected kinetics of the biological process being studied.
-
Endpoint Analysis: At each time point, perform your chosen assay. This could include:
-
Western Blotting: To analyze the expression of target proteins (e.g., LC3-II for autophagy, cleaved-caspase 3 for apoptosis).
-
qRT-PCR: To measure changes in gene expression.
-
Cell Viability Assays (e.g., MTT, CCK-8): To assess cytotoxicity.
-
-
Data Analysis: Plot the results of your endpoint analysis against the incubation time to identify the time point that provides the optimal balance between the desired effect and cell viability.
Mandatory Visualizations
Caption: Experimental workflow for optimizing incubation time.
Caption: Signaling pathways modulated by this compound.
Caption: Logical troubleshooting for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 4. adooq.com [adooq.com]
- 5. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
managing liensinine diperchlorate precipitation in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling liensinine diperchlorate in aqueous solutions. Below are troubleshooting guides and frequently asked questions to address common issues, particularly precipitation, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the basic solubility of this compound?
A1: this compound is a major isoquinoline alkaloid with poor solubility in aqueous solutions.[1][2][3] It is generally considered insoluble in water and ethanol.[1] Its primary solvent for creating stock solutions is Dimethyl sulfoxide (DMSO).[3][4][5][6]
Q2: How should I prepare a stock solution of this compound?
A2: A stock solution should be prepared by dissolving the compound in fresh, anhydrous DMSO.[4] It is critical to use newly opened or properly stored anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce the solubility of the product.[4] Physical methods such as vortexing, sonication, or gentle warming in a hot water bath (e.g., 37°C) can be used to facilitate dissolution.[3][4]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the compound's stability. For long-term storage, the powder should be kept at -20°C for up to three years.[4][5] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for 6-12 months) or -20°C (stable for 1 month).[2][3][4][6]
Q4: My compound precipitated after adding the DMSO stock to my aqueous buffer/cell media. Why did this happen?
A4: This is the most common issue and occurs because this compound is insoluble in water.[1] When the DMSO stock is diluted into a purely aqueous environment, the compound "crashes out" or precipitates because the final concentration of the organic co-solvent (DMSO) is too low to keep it dissolved. To prevent this, a multi-step dilution using additional co-solvents is required for preparing aqueous working solutions.
Troubleshooting Guide: Precipitation Issues
Q5: I observed a precipitate in my solution. What are the immediate steps to redissolve it?
A5: If precipitation occurs during preparation or after storage, you can attempt to redissolve it using physical methods. Gently warm the solution to 37°C and use an ultrasonic bath or vortex mixer to aid dissolution.[3] If the precipitate persists, it indicates that the compound's solubility limit has been exceeded in the current solvent mixture.
Q6: How can I prevent precipitation when preparing my final aqueous working solution for an experiment?
A6: Prevention is key. Do not dilute the DMSO stock solution directly into a large volume of aqueous buffer. Instead, use a sequential co-solvent protocol. The DMSO stock should be diluted with intermediate solvents like PEG300, Tween-80, or solubilizing agents like SBE-β-CD before the final addition of saline or buffer.[2][7] This method creates a more stable micro-environment for the compound.
Q7: My solution was clear initially but formed crystals after being stored at 4°C. What should I do?
A7: Crystal formation upon cooling is common for compounds with low aqueous solubility. This indicates the solution is supersaturated at lower temperatures. Before use, you will need to gently warm the solution (e.g., to 37°C) and sonicate until the crystals fully dissolve.[3] To avoid this, consider preparing the working solution fresh on the day of the experiment.[2]
Q8: Could the pH of my buffer be causing the precipitation?
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | Insoluble | - |
| Ethanol | Insoluble | - |
| DMSO | 45 - 100 mg/mL[4][5] | Solubility can vary by batch. Use of fresh, anhydrous DMSO is critical.[4] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years[4][5] | Store sealed and away from moisture. |
| In Solvent | -80°C | 6 - 12 months[2][3][4] | Recommended for long-term stock solution storage. |
| In Solvent | -20°C | 1 month[2][3][4] | Suitable for short-term stock solution storage. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex the solution vigorously.
-
If not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
As a final step, you may warm the solution to 37°C briefly to ensure complete dissolution.
-
Once clear, aliquot the stock solution into smaller volumes in separate tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for In Vivo/In Vitro Use
This protocol is an example for preparing a working solution where the final concentration of DMSO is kept low. The percentages represent the volumetric ratio in the final solution.[2]
-
Begin with a prepared, clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add each solvent sequentially and ensure the solution is mixed thoroughly after each addition.
-
To prepare a 1 mL working solution with a final concentration of 2.08 mg/mL, follow these steps: a. Take 100 µL of the DMSO stock solution (20.8 mg/mL). b. Add 400 µL of PEG300 and mix until uniform. c. Add 50 µL of Tween-80 and mix until uniform. d. Add 450 µL of Saline (or your desired aqueous buffer) to reach the final volume of 1 mL.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
If any cloudiness or precipitation appears during the process, gentle warming and sonication can be used to clarify the solution.[2][7] It is highly recommended to prepare this working solution fresh for each experiment.[2]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing an aqueous working solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Neuroprotective Properties of Liensinine and Neferine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine and neferine, two bisbenzylisoquinoline alkaloids isolated from the seed embryos of the lotus (Nelumbo nucifera), have garnered significant attention for their potential neuroprotective effects.[1][2] Both compounds have been shown to cross the blood-brain barrier and exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties, making them promising candidates for the development of novel therapeutics for neurodegenerative diseases and ischemic stroke.[1][2][3] This guide provides a comprehensive comparison of the neuroprotective performance of liensinine (often studied in its diperchlorate salt form) and neferine, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize key quantitative data from comparative and individual studies on liensinine and neferine, highlighting their efficacy in various models of neuronal damage.
Table 1: In Vitro Neuroprotection in an Alzheimer's Disease Model
| Parameter | Model System | Treatment | Liensinine (10 µM) | Neferine (10 µM) | Reference |
| Cell Viability (% of control) | APP695swe SH-SY5Y cells | Aβ-induced toxicity | 118.90% | 123.91% | [4] |
| Intracellular ROS Levels (% of control) | APP695swe SH-SY5Y cells | Aβ-induced toxicity | Significantly Reduced | Significantly Reduced | [1][4] |
APP695swe SH-SY5Y cells are human neuroblastoma cells genetically modified to overproduce amyloid-beta (Aβ), mimicking an aspect of Alzheimer's disease pathology.[1]
Table 2: In Vivo Neuroprotection in a C. elegans Alzheimer's Disease Model
| Parameter | Model System | Treatment | Liensinine (100 µM) | Neferine (100 µM) | Reference |
| Mean Paralysis Time (% increase vs. control) | CL4176 C. elegans | Aβ-induced toxicity | 44.66% | 60.31% | [4] |
The CL4176 strain of C. elegans is a transgenic model that expresses human Aβ in muscle tissue, leading to age-dependent paralysis, which can be modulated by neuroprotective compounds.[4]
Table 3: Neuroprotection in Ischemic Stroke Models
| Compound | Parameter | Model System | Treatment | Key Finding | Reference |
| Liensinine | Infarct Volume Ratio | Rat MCAO model | Ischemia/Reperfusion | Significant Reduction | [5] |
| Neferine | Infarct Volume | Rat pMCAO model | Permanent Ischemia | Significant Reduction | [6][7][8] |
| Neferine | Neurological Deficit Score | Rat pMCAO model | Permanent Ischemia | Significant Improvement | [6][7][8] |
MCAO (Middle Cerebral Artery Occlusion) and pMCAO (permanent MCAO) are common rodent models of ischemic stroke.
Mechanisms of Neuroprotection: A Comparative Overview
Both liensinine and neferine exert their neuroprotective effects through multiple signaling pathways. While there is some overlap, distinct mechanisms have also been identified.
Liensinine: Inhibition of Autophagy in Ischemia and Modulation in Alzheimer's
In the context of cerebral ischemia-reperfusion injury, liensinine demonstrates a neuroprotective role by inhibiting autophagy through the PI3K/Akt signaling pathway .[5] This prevents excessive self-degradation of neuronal cells under ischemic stress. Conversely, in an Alzheimer's disease model, liensinine was found to upregulate the expression of autophagy-related genes , suggesting a context-dependent modulation of this pathway to clear toxic protein aggregates.[1][4]
Neferine: A Multi-Pathway Approach
Neferine exhibits a broader range of documented neuroprotective mechanisms:
-
Autophagy Regulation: In permanent cerebral ischemia, neferine protects brain tissue by suppressing excessive autophagy via the Ca²⁺-dependent AMPK/mTOR pathway .[6][8] Like liensinine, it also upregulates autophagy-related genes in Alzheimer's models to facilitate the clearance of Aβ.[1][4]
-
Anti-inflammatory Action: Neferine significantly reduces neuroinflammation by inhibiting the activation of the NLRP3 inflammasome , a key component of the inflammatory response in the brain.[3][9][10] This leads to decreased production of pro-inflammatory cytokines like IL-1β.[10]
-
Antioxidant Effects: Neferine combats oxidative stress by activating the Nrf2 signaling pathway , which upregulates the expression of antioxidant enzymes.[11][12] It also directly reduces levels of oxidative stress markers.[7]
-
Anti-apoptotic Effects: Neferine protects neurons from apoptosis by modulating the expression of Bcl-2 family proteins, increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bax and cleaved caspase-3.[7]
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways involved in the neuroprotective actions of liensinine and neferine.
Caption: Liensinine's inhibition of autophagy in cerebral ischemia via the PI3K/Akt pathway.
Caption: Neferine's multi-target neuroprotective mechanisms.
Experimental Protocols
This section provides a detailed methodology for a key comparative experiment assessing the neuroprotective effects of liensinine and neferine.
In Vitro Aβ-Induced Toxicity Assay in APP695swe SH-SY5Y Cells[1][4]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells stably transfected with the human Swedish amyloid precursor protein (APP) mutation (APP695swe) are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 200 µg/mL G418. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded into 96-well plates. After reaching appropriate confluence, the culture medium is replaced with fresh medium containing varying concentrations of liensinine or neferine (e.g., 5, 10, 20 µM). Control cells receive the vehicle (DMSO).
-
Cell Viability Assessment (MTT Assay): After 24 hours of treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are detected using the fluorescent probe DCFH-DA. After treatment with liensinine or neferine, cells are incubated with 10 µM DCFH-DA for 30 minutes at 37°C. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometer with excitation at 488 nm and emission at 525 nm.
Caption: Workflow for in vitro comparison of Liensinine and Neferine.
Conclusion
Both liensinine and neferine demonstrate significant neuroprotective potential, albeit through partially distinct and overlapping mechanisms.
-
Neferine appears to have a more extensively characterized, multi-targeted neuroprotective profile, with robust anti-inflammatory and antioxidant effects in addition to its regulation of autophagy.[6][7][8][9][11] The available data, particularly from the C. elegans model, suggests it may have a slight efficacy advantage over liensinine in mitigating Aβ-induced toxicity.[4]
-
Liensinine shows clear neuroprotective activity, primarily linked to the modulation of autophagy.[1][5] Its seemingly more focused mechanism could be advantageous in developing targeted therapies where specific modulation of autophagy is desired.
For drug development professionals, the choice between pursuing liensinine or neferine may depend on the specific neuropathological context. Neferine's broad-spectrum activity makes it an attractive candidate for complex conditions like ischemic stroke, where inflammation, oxidative stress, and cell death pathways are all activated. Liensinine may hold promise for conditions where dysregulated autophagy is a primary driver of pathology. Further head-to-head comparative studies in various mammalian models of neurodegeneration are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Liensinine and neferine exert neuroprotective effects via the autophagy pathway in transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neferine, an Alkaloid from Lotus Seed Embryos, Exerts Antiseizure and Neuroprotective Effects in a Kainic Acid-Induced Seizure Model in Rats [mdpi.com]
- 4. Liensinine and neferine exert neuroprotective effects via the autophagy pathway in transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liensinine ameliorates ischemia-reperfusion-induced brain injury by inhibiting autophagy via PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neferine Protects Against Brain Damage in Permanent Cerebral Ischemic Rat Associated with Autophagy Suppression and AMPK/mTOR Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effect of Neferine in Permanent Cerebral Ischemic Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. explore.nrct.go.th [explore.nrct.go.th]
- 9. Action and mechanisms of neferine in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neferine Protects against Hypoxic-Ischemic Brain Damage in Neonatal Rats by Suppressing NLRP3-Mediated Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. greenmedinfo.com [greenmedinfo.com]
- 12. Mitochondrial protective effect of neferine through the modulation of nuclear factor erythroid 2‐related factor 2 signalling in ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Validating Liensinine Diperchlorate Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of liensinine diperchlorate, a natural compound with potential therapeutic applications, focusing on strategies to validate its target engagement in vivo. This compound has emerged as a modulator of key cellular processes, and this document outlines its mechanism of action in comparison to other agents and provides detailed experimental protocols for researchers to assess its in vivo efficacy and target interaction.
Introduction to this compound
This compound is a bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus plant (Nelumbo nucifera).[1][2][3] Preclinical studies have highlighted its role as a late-stage autophagy and mitophagy inhibitor.[1][2][3][4][5] The primary mechanism of action is the blockage of autophagosome-lysosome fusion, a critical step in the cellular degradation and recycling pathway.[1][2][4] Beyond its effects on autophagy, liensinine has been reported to exhibit a range of other biological activities, including anti-arrhythmic, anti-hypertensive, and anti-cancer effects.[1][6][7] Notably, recent research has suggested that liensinine may also function as an inhibitor of the Kv10.1 potassium channel and modulate the PI3K/AKT and AMPK-HIF-1α signaling pathways.[7][8]
Comparative Analysis
To effectively evaluate the in vivo target engagement of this compound, it is essential to compare its performance against established compounds that modulate similar pathways.
Autophagy Inhibition
The most well-characterized mechanism of this compound is the inhibition of late-stage autophagy. A relevant comparator in this context is chloroquine (CQ) and its derivative hydroxychloroquine (HCQ) . These are widely used lysosomotropic agents that also inhibit autophagy by impairing lysosomal function and blocking the fusion of autophagosomes with lysosomes.[9][10]
| Feature | This compound | Chloroquine (CQ) / Hydroxychloroquine (HCQ) |
| Mechanism of Action | Inhibits late-stage autophagy/mitophagy by blocking autophagosome-lysosome fusion.[1][2][4][5] | Raises lysosomal pH, inhibiting the fusion of autophagosomes with lysosomes and blocking lysosomal degradation.[9][10] |
| Primary Target Pathway | Autophagy | Autophagy, Lysosomal function |
| In Vivo Dosing (Rodent Models) | Not extensively documented in publicly available literature for target engagement studies. | CQ: Doses around 60 mg/kg have been used in mice to study autophagy inhibition.[4][11] |
| Reported Off-Target Effects | Potential inhibition of Kv10.1 potassium channel; modulation of PI3K/AKT and AMPK-HIF-1α signaling.[7][8] | Immunosuppressive effects, alteration of Toll-like receptor signaling, and disorganization of the Golgi and endo-lysosomal systems.[4][10] |
Kv10.1 Potassium Channel Inhibition
Recent evidence suggests that liensinine may also target the Kv10.1 potassium channel, which is implicated in cancer cell proliferation.[1][6] For a hypothetical comparison, we can consider other known Kv10.1 inhibitors.
| Feature | Liensinine | ZVS-08 |
| Reported IC50 for Kv10.1 | Not explicitly reported in the provided search results. | 3.70 µM[12] |
| Mechanism of Kv10.1 Inhibition | To be fully elucidated. | Gating modifier[12] |
| In Vivo Target Engagement Data | Not available in the reviewed literature. | Not available in the reviewed literature. |
This comparison highlights a significant opportunity for future research to quantify the in vivo target engagement of liensinine on Kv10.1 and compare its efficacy against other known inhibitors.
Experimental Protocols
To rigorously validate the in vivo target engagement of this compound, a multi-pronged approach employing cutting-edge techniques is recommended. The following protocols are adapted from established methodologies and can be applied to compare this compound with alternative compounds.
In Vivo Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a physiological setting by measuring changes in the protein's thermal stability.
Objective: To provide evidence of direct target engagement of this compound with its putative targets (e.g., proteins involved in autophagosome-lysosome fusion) in animal tissues.
Methodology:
-
Animal Dosing:
-
Administer this compound, a comparator compound (e.g., chloroquine), or vehicle control to cohorts of mice at various doses and for different durations.
-
-
Tissue Collection and Preparation:
-
At the designated time points, euthanize the animals and rapidly excise tissues of interest (e.g., tumor xenografts, liver).
-
Prepare tissue homogenates in the presence of protease and phosphatase inhibitors.
-
-
Thermal Stabilization Assay:
-
Aliquot the tissue lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-8 minutes) to induce thermal denaturation.
-
Centrifuge the heated samples to separate soluble proteins from aggregated, denatured proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the abundance of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Increased thermal stability of the target protein in the presence of this compound compared to the vehicle control indicates direct target engagement.
-
Positron Emission Tomography (PET) Imaging for Autophagy Flux
While a specific PET tracer for this compound binding is not currently available, PET imaging can be used to non-invasively assess the downstream consequences of its target engagement, such as the inhibition of autophagy.
Objective: To quantitatively measure the in vivo inhibition of autophagy by this compound through the imaging of a relevant biomarker.
Methodology:
-
Tracer Selection:
-
Utilize a PET tracer that targets a biomarker associated with lysosomal mass or autolysosome accumulation, such as a radiolabeled antibody against Lysosomal-Associated Membrane Protein 1 (LAMP1).[13][14] An increase in the PET signal would suggest an accumulation of lysosomes and autolysosomes, consistent with late-stage autophagy inhibition.
-
-
Animal Models:
-
Use tumor-bearing mice or other relevant disease models.
-
-
Imaging Protocol:
-
Administer this compound, a comparator (e.g., chloroquine), or vehicle to cohorts of animals.
-
At peak effect times, inject the selected PET tracer.
-
Perform dynamic or static PET scans at various time points post-tracer injection (e.g., 1, 24, 48 hours).
-
-
Data Analysis:
-
Quantify tracer uptake in regions of interest (e.g., tumor, liver).
-
Compare the tracer uptake between the different treatment groups. Increased uptake in the this compound group would indicate target engagement leading to autophagy inhibition.
-
Pharmacodynamic Assessment of Autophagy Markers by Western Blot
This is a standard and essential method to corroborate the findings from more advanced techniques like CETSA and PET.
Objective: To measure the effect of this compound on key protein markers of autophagy in vivo.
Methodology:
-
Sample Collection:
-
Collect tissues from animals treated with this compound, a comparator, or vehicle as described in the CETSA protocol.
-
-
Protein Extraction and Quantification:
-
Prepare protein lysates from the tissues and determine the protein concentration.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membranes with primary antibodies against key autophagy markers:
-
LC3B: An increase in the lipidated form (LC3-II) relative to the cytosolic form (LC3-I) indicates the accumulation of autophagosomes.
-
p62/SQSTM1: This protein is degraded in autolysosomes, so its accumulation suggests a blockage in autophagic flux.
-
-
Use a loading control (e.g., GAPDH, β-actin) to normalize the results.
-
-
Densitometry Analysis:
-
Quantify the band intensities to determine the relative changes in protein levels across treatment groups.
-
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Late-stage autophagy pathway and points of inhibition.
Caption: Experimental workflow for in vivo CETSA.
Caption: Experimental workflow for PET imaging of autophagy modulation.
References
- 1. The Kv10.1 Channel: A Promising Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application and interpretation of current autophagy inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Pharmacological inhibitors of autophagy have opposite effects in acute and chronic cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. New Diarylamine KV10.1 Inhibitors and Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 3D Pharmacophore-Based Discovery of Novel KV10.1 Inhibitors with Antiproliferative Activity [mdpi.com]
- 13. LAMP1 as a Target for PET Imaging in Adenocarcinoma Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Comparative Guide to the Synergistic Anti-Cancer Effects of Liensinine Diperchlorate and Artemisitene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic anti-cancer effects of combining Liensinine Diperchlorate (LIN), a major isoquinoline alkaloid from the lotus seed, and Artemisitene (ATT), a derivative of the potent anti-malarial compound artemisinin. Recent research demonstrates that their combined application significantly enhances therapeutic efficacy against breast cancer, offering a promising alternative to mono-therapeutic approaches. The primary mechanism underlying this synergy is the potentiation of reactive oxygen species (ROS)-mediated apoptosis through the suppression of the PI3K-AKT signaling pathway.[1][2]
Quantitative Data Summary
The synergistic activity of this compound and Artemisitene has been quantified in breast cancer models, demonstrating a significant increase in efficacy when used in combination. The data below, derived from preclinical studies, illustrates the enhanced anti-proliferative and pro-apoptotic effects.
Table 1: In Vitro Synergistic Effects on Breast Cancer Cell Lines
| Parameter | Cell Line | Liensinine (LIN) Alone | Artemisitene (ATT) Alone | LIN + ATT Combination | Finding |
| Cell Proliferation | MCF-7 | Inhibition | Inhibition | Synergistic Inhibition | The combination of LIN and ATT significantly mitigated the proliferation of breast cancer cells.[1] |
| Cell Migration | MDA-MB-231 | Inhibition | Inhibition | Synergistic Inhibition | The migratory capabilities of breast cancer cells were synergistically reduced by the combined treatment.[1] |
| Cell Invasion | MDA-MB-231 | Inhibition | Inhibition | Synergistic Inhibition | The invasive potential of breast cancer cells was synergistically attenuated with the dual-drug approach.[1] |
| Apoptosis | MCF-7 | Induction | Induction | Enhanced ROS-Mediated Apoptosis | Liensinine was found to boost the stimulatory effect of Artemisitene on apoptosis mediated by reactive oxygen species (ROS).[1] |
Table 2: In Vivo Efficacy in Xenograft Model
| Treatment Group | Tumor Growth | Mechanism of Action | Side Effects |
| Control | Normal Progression | - | - |
| Liensinine (LIN) Alone | Inhibition | - | Not specified |
| Artemisitene (ATT) Alone | Inhibition | - | Not specified |
| LIN + ATT Combination | Augmented Inhibition | Inactivation of PI3K-AKT pathway | No obvious side effects observed |
Finding: In a murine xenograft model, Liensinine augmented the inhibitory efficacy of Artemisitene on breast cancer growth without causing noticeable side effects.[1] This synergistic effect was also confirmed in patient-derived organoids.[1]
Signaling Pathway and Mechanism of Action
The combination of this compound and Artemisitene exerts its synergistic anti-cancer effect primarily by targeting the PI3K-AKT signaling pathway .[1] This pathway is crucial for cell growth, proliferation, and survival in many cancers.[3][4]
Individually, both Liensinine and Artemisinin have been shown to induce ROS generation and inhibit the PI3K/AKT pathway.[3][4][5] When combined, they create a more potent blockade. The increased intracellular ROS levels trigger apoptosis, while the simultaneous suppression of the PI3K-AKT survival pathway prevents cancer cells from overcoming this stress, leading to enhanced cell death.
Caption: Synergistic inhibition of the PI3K-AKT pathway by LIN and ATT.
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the synergistic effects of this compound and Artemisitene.
Cell Proliferation Assay (CCK-8)
This assay measures cell viability to determine the effect of the compounds on cell proliferation.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a specified density and cultured overnight.
-
Treatment: Cells are treated with varying concentrations of this compound alone, Artemisitene alone, or a combination of both for a defined period (e.g., 24, 48 hours).
-
Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The optical density is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, and the Combination Index (CI) is determined using CompuSyn software to classify the interaction as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the effect of the compounds on cancer cell motility.
-
Cell Preparation: Cells are serum-starved before the experiment.
-
Assay Setup: For the invasion assay, the upper chamber of a Transwell insert is pre-coated with Matrigel. For the migration assay, no coating is used. Cells, treated with LIN, ATT, or the combination, are seeded into the upper chamber in serum-free media. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).
-
Incubation: The plates are incubated for a set time (e.g., 24 hours) to allow cells to migrate or invade through the membrane.
-
Staining and Counting: Non-migrated cells on the top surface are removed. Cells that have migrated to the bottom surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Apoptosis Analysis (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the compounds as described for the proliferation assay.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.
-
Analysis: Samples are analyzed using a flow cytometer. Annexin V-positive cells are identified as apoptotic.
Western Blot Analysis
This technique is used to measure the expression levels of key proteins in a signaling pathway.
-
Protein Extraction: Following treatment, total protein is extracted from the cells using lysis buffer.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred onto a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, p-PI3K, AKT, p-AKT, Bcl-2, Bax) overnight, followed by incubation with a secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for assessing LIN and ATT synergy.
References
- 1. liensinine-diperchlorate-and-artemisitene-synergistically-attenuate-breast-cancer-progression-through-suppressing-pi3k-akt-signaling-and-their-efficiency-in-breast-cancer-patient-derived-organoids - Ask this paper | Bohrium [bohrium.com]
- 2. This compound and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Autophagy Inhibitors: Liensinine Diperchlorate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Autophagy is a critical cellular recycling process implicated in a wide array of physiological and pathological states, including cancer, neurodegenerative diseases, and infectious diseases. The pharmacological modulation of autophagy is a significant area of research, demanding a clear understanding of the tools available. This guide provides an objective comparison of Liensinine Diperchlorate with other common autophagy inhibitors, supported by mechanistic data and detailed experimental protocols to aid in inhibitor selection and experimental design.
Mechanism of Action: A Tale of Two Stages
Autophagy inhibitors are broadly classified based on their point of intervention in the autophagic pathway: early-stage inhibitors that prevent the formation of the autophagosome, and late-stage inhibitors that block the degradation of autophagic cargo.
-
This compound is a major isoquinoline alkaloid derived from the seed embryo of Nelumbo nucifera (the sacred lotus).[1][2] It functions as a late-stage autophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[1][2][3] This action prevents the degradation of the autophagosome's contents and leads to their accumulation within the cell.[4] The proposed mechanism involves inhibiting the recruitment of the small GTPase RAB7A to lysosomes.[4]
-
Chloroquine (CQ) and its derivative Hydroxychloroquine (HCQ) are also late-stage inhibitors . As weak bases, they accumulate in lysosomes, raising the lysosomal pH.[5] This increase in pH inhibits the activity of acid-dependent lysosomal hydrolases and, more importantly, impairs the fusion of autophagosomes with lysosomes.[6][7][8]
-
Bafilomycin A1 (BafA1) is another potent late-stage inhibitor . It specifically targets the vacuolar H+-ATPase (V-ATPase), a proton pump on the lysosomal membrane.[9][10] By inhibiting the V-ATPase, BafA1 prevents the acidification of the lysosome, thereby inactivating degradative enzymes.[9][11] Some evidence suggests BafA1 may also disrupt autophagosome-lysosome fusion through a separate mechanism involving the Ca-P60A/SERCA pump.[11][12]
-
3-Methyladenine (3-MA) is a widely used early-stage inhibitor . It primarily targets and inhibits class III phosphoinositide 3-kinase (PI3K), which is essential for the initiation and nucleation of the phagophore, the precursor to the autophagosome.[13][14] It's important to note that 3-MA can have a dual role; while it inhibits starvation-induced autophagy, prolonged treatment under nutrient-rich conditions can actually promote autophagy due to its persistent inhibition of class I PI3K.[13][15]
The following diagram illustrates the points of intervention for these inhibitors in the autophagy pathway.
Quantitative Data Presentation
The efficacy and potential off-target effects of autophagy inhibitors vary. The following table summarizes key characteristics and typical working concentrations. It is crucial to note that optimal concentrations are cell-type and context-dependent and should be determined empirically.
| Inhibitor | Class | Primary Target | Mechanism | Typical In Vitro Concentration | Key Considerations |
| This compound | Late-Stage | Unknown (affects RAB7A)[4] | Blocks autophagosome-lysosome fusion.[2][3] | 10-30 µM | Natural product with potential pleiotropic effects.[1] Sensitizes cancer cells to chemotherapy.[4] |
| Chloroquine (CQ) | Late-Stage | Lysosome | Raises lysosomal pH, inhibiting fusion and degradation.[5][6] | 20-100 µM | FDA-approved drug. Can cause Golgi and endo-lysosomal disorganization independent of autophagy.[7][8] |
| Bafilomycin A1 (BafA1) | Late-Stage | V-ATPase[9] | Prevents lysosomal acidification; may also block fusion.[11] | 10-100 nM | Highly potent but can affect other V-ATPase-dependent processes and induce apoptosis.[9][10][16] |
| 3-Methyladenine (3-MA) | Early-Stage | Class III PI3K[13] | Inhibits autophagosome formation.[13][14] | 1-10 mM | Can have opposing effects based on treatment duration and nutrient status.[15] May have autophagy-independent effects.[17] |
Experimental Protocols & Methodologies
Accurate assessment of autophagic activity requires a multi-faceted approach. Relying on a single assay can be misleading. Below are standard protocols for key experiments used to characterize autophagy inhibitors.
Western Blotting for LC3 and p62/SQSTM1
This is the most common method to biochemically assess autophagy. It measures the conversion of LC3-I to LC3-II and the degradation of the autophagy substrate p62.
Protocol:
-
Cell Treatment: Plate cells and treat with the autophagy inhibitor (e.g., Liensinine) with and without an autophagy inducer (e.g., starvation medium like EBSS) for a predetermined time course (e.g., 6, 12, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer or another suitable lysis buffer containing protease and phosphatase inhibitors.[18]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel to resolve LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa). A lower percentage gel (e.g., 8%) is suitable for p62 (approx. 62 kDa).[18][19]
-
Transfer: Transfer proteins to a PVDF membrane.[18]
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 (to detect both forms) and p62 overnight at 4°C.[20]
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.[20]
Interpretation:
-
LC3-II Accumulation: An increase in the LC3-II/LC3-I ratio or total LC3-II levels upon treatment with an inhibitor indicates a blockage of autophagic flux.
-
p62 Levels: p62 is a protein that binds to ubiquitinated cargo and LC3-II, and is itself degraded in the autolysosome. Inhibition of autophagy leads to the accumulation of p62. Therefore, an increase in p62 levels suggests autophagic blockade.
Fluorescence Microscopy of GFP-LC3 Puncta
This visual assay quantifies the formation of autophagosomes.
Protocol:
-
Transfection: Seed cells on coverslips and transfect with a plasmid expressing GFP-LC3.[21]
-
Treatment: After 24-48 hours, treat cells with inhibitors as described for Western blotting.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA).[21]
-
Imaging: Mount coverslips and visualize using a fluorescence or confocal microscope.
-
Quantification: Count the number of GFP-LC3 dots (puncta) per cell. A cell with >10-15 distinct puncta is often considered autophagy-positive.[21] Analyze at least 50-100 cells per condition.[21]
Interpretation:
-
In healthy cells, GFP-LC3 shows a diffuse cytosolic signal. Upon autophagy induction, LC3-II is recruited to autophagosome membranes, appearing as distinct green dots.[19]
-
Treatment with a late-stage inhibitor like Liensinine will cause a significant accumulation of these puncta, as the autophagosomes are formed but not degraded.[22]
Autophagic Flux Assay with Tandem mRFP-GFP-LC3
This advanced assay distinguishes between autophagosomes and autolysosomes, providing a more accurate measure of autophagic flux.
Protocol:
-
Transfection: Transfect cells with a plasmid encoding mRFP-GFP-LC3.[23]
-
Treatment & Imaging: Treat cells and perform live-cell imaging using a confocal microscope.
-
Analysis:
-
The tandem protein fluoresces yellow (merged red and green) in neutral pH environments like the cytosol and autophagosomes.[24]
-
When the autophagosome fuses with the acidic lysosome, the GFP signal is quenched, while the acid-stable mRFP continues to fluoresce.[19][24]
-
Autophagosomes appear as yellow puncta (GFP+/RFP+).
-
Autolysosomes appear as red-only puncta (GFP-/RFP+).[24]
-
Interpretation:
-
Autophagy Induction: Leads to an increase in both yellow and red puncta.
-
Late-Stage Inhibition (e.g., Liensinine, CQ, BafA1): Causes a significant accumulation of yellow puncta with a concurrent decrease in red-only puncta, directly visualizing the block in fusion/degradation.[19]
-
Early-Stage Inhibition (e.g., 3-MA): Prevents the formation of both yellow and red puncta, even under starvation conditions.
The following diagram outlines a typical workflow for evaluating an autophagy inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bafilomycin - Wikipedia [en.wikipedia.org]
- 10. Inhibition of macroautophagy by bafilomycin A1 lowers proliferation and induces apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. invivogen.com [invivogen.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. 3-Methyladenine prevents energy stress-induced necrotic death of melanoma cells through autophagy-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. GFP-LC3 and RFP-GFP-LC3 autophagy analyses [bio-protocol.org]
- 22. Direct quantification of autophagic flux by a single molecule-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Autophagic Flux Analysis [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
Comparative Analysis of Liensinine, Isoliensinine, and Neferine on PC12 Cells: A Guide for Neurobiology Researchers
A detailed examination of three prominent bisbenzylisoquinoline alkaloids from the lotus embryo—liensinine, isoliensinine, and neferine—reveals their significant, yet nuanced, neuroprotective effects on PC12 cells, a cornerstone model in neurobiological research. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers in neuropharmacology and drug development.
This analysis focuses on the effects of these compounds in the context of amyloid-β (Aβ)-induced neurotoxicity, a common in vitro model for studying Alzheimer's disease. All three alkaloids have demonstrated the ability to counteract Aβ-induced damage by enhancing cell viability, reducing apoptosis, and modulating key intracellular signaling pathways.
Quantitative Performance Comparison
The neuroprotective efficacy of liensinine, isoliensinine, and neferine has been quantified across several key metrics in studies using PC12 cells challenged with Aβ₂₅₋₃₅. The data, summarized below, highlights their comparative potency.
Table 1: Effect on Aβ₂₅₋₃₅-Induced Viability Loss in PC12 Cells
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| Aβ₂₅₋₃₅ alone | 30 | 58.2% |
| Liensinine | 10 | 78.5%[1][2] |
| Isoliensinine | 10 | 82.1%[1][2] |
| Neferine | 10 | 80.3%[1][2] |
This table presents a comparative summary of data where Aβ₂₅₋₃₅ treatment significantly reduces cell viability. All three alkaloids demonstrate a dose-dependent rescue effect, with isoliensinine showing a slight advantage at the 10 µM concentration.
Table 2: Reduction of Aβ₂₅₋₃₅-Induced Apoptosis in PC12 Cells
| Compound (10 µM) | Apoptosis Rate (% of Aβ₂₅₋₃₅-treated group) |
| Liensinine | Significant reduction[3] |
| Isoliensinine | Significant reduction[3] |
| Neferine | Significant reduction[3] |
Flow cytometry analysis indicates that all three compounds substantially decrease the rate of apoptosis induced by Aβ₂₅₋₃₅.[3] While all are effective, direct side-by-side quantitative comparisons of apoptosis rates are limited in the literature.
Table 3: Attenuation of Aβ₂₅₋₃₅-Induced Intracellular Ca²⁺ Overload
| Compound (10 µM) | Intracellular Free Ca²⁺ Level (% of Aβ₂₅₋₃₅-treated group) |
| Liensinine | 72.8%[1] |
| Isoliensinine | 46.9%[1] |
| Neferine | 81.7%[1] |
This data reveals a notable distinction among the three alkaloids, with isoliensinine being markedly more potent in suppressing the Aβ₂₅₋₃₅-induced surge in intracellular calcium levels.[1]
Mechanisms of Action: Shared and Unique Pathways
The neuroprotective effects of these compounds are rooted in their ability to modulate critical signaling cascades implicated in neuronal survival and death.
Shared Mechanism: Inhibition of the Ca²⁺-CaM/CaMKII Pathway
A primary mechanism shared by liensinine, isoliensinine, and neferine is the downregulation of the Ca²⁺-Calmodulin (CaM)/Ca²⁺-CaM-dependent protein kinase II (CaMKII) signaling pathway.[1][4] Aβ peptide exposure triggers a toxic influx of intracellular Ca²⁺, leading to the activation of CaM and CaMKII.[1] This, in turn, promotes the hyperphosphorylation of tau protein, a critical event in the pathology of Alzheimer's disease.[1] All three alkaloids effectively interrupt this cascade by lowering intracellular Ca²⁺ concentrations and reducing CaM expression, which subsequently inhibits the phosphorylation of both CaMKII and tau.[1][4]
Caption: Alkaloids inhibit Aβ-induced tau hyperphosphorylation.
Distinct Mechanism: Autophagy Induction
Neferine has been specifically shown to induce autophagy in PC12 cells via the AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (mTOR) signaling pathway.[5] This cellular self-cleaning process is crucial for clearing misfolded and aggregated proteins, such as Aβ. Neferine activates AMPK, which in turn inhibits mTOR, a key negative regulator of autophagy, thereby promoting the clearance of neurotoxic proteins.[5][6] While isoliensinine has also been reported to induce autophagy through the AMPK-mTOR pathway in cancer cells, its role in this process within PC12 cells is less established.
Caption: Neferine promotes autophagy through the AMPK/mTOR pathway.
Experimental Protocols
The following methodologies are central to the evaluation of these compounds' effects on PC12 cells.
PC12 Cell Culture and Aβ₂₅₋₃₅-Induced Injury Model
-
Cell Maintenance: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are kept at 37°C in a humidified incubator with 5% CO₂.
-
Aβ₂₅₋₃₅ Preparation: The Aβ₂₅₋₃₅ peptide is first dissolved in sterile, double-distilled water to a concentration of 1 mM. To induce aggregation, which is crucial for its neurotoxicity, the peptide solution is incubated at 37°C for 7 days before being used in experiments.
-
Induction of Injury: PC12 cells are seeded into appropriate culture plates. After allowing 24 hours for attachment, the cells are pre-incubated with desired concentrations of liensinine, isoliensinine, or neferine for 2 hours. Following pre-incubation, the aggregated Aβ₂₅₋₃₅ is added to the culture medium to a final concentration of 30 µM. The cells are then co-incubated for an additional 24 hours before analysis.[1]
Cell Viability (MTT) Assay
-
Following the 24-hour treatment period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS is added to each well of the 96-well plate.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
The culture medium is carefully aspirated, and 150 µL of DMSO is added to each well to solubilize the formazan crystals.
-
The plate is agitated on a shaker for 10 minutes to ensure complete dissolution.
-
The absorbance is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.
Caption: A streamlined workflow for the MTT cell viability assay.
Apoptosis Detection by Flow Cytometry
-
Cells from 6-well plates are harvested by trypsinization and washed twice with ice-cold PBS.
-
The cell pellet is resuspended in 500 µL of 1X Annexin V binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
Samples are immediately analyzed on a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3]
Western Blotting for Protein Expression
-
Treated cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein concentrations are quantified using a BCA assay.
-
Equal amounts of protein (e.g., 30 µg) per sample are resolved on a 10-12% SDS-PAGE gel and transferred to a PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Membranes are incubated overnight at 4°C with specific primary antibodies (e.g., anti-p-CaMKII, anti-CaMKII, anti-p-tau, anti-tau, anti-β-actin).
-
After washing, membranes are incubated with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Protein bands are detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of Liensinine, Isoliensinine, and Neferine on PC12 cells injured by amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neferine Attenuates the Protein Level and Toxicity of Mutant Huntingtin in PC-12 Cells via Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Liensinine Demonstrates Potent Anti-Tumor Effects in Preclinical Animal Models: A Comparative Guide
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the anti-tumor effects of liensinine, a naturally occurring bisbenzylisoquinoline alkaloid, in various animal models. This guide synthesizes findings from multiple preclinical studies, presenting quantitative data on tumor inhibition, detailed experimental methodologies, and insights into the underlying molecular mechanisms. The evidence strongly suggests liensinine as a promising candidate for further oncological investigation.
Significant Tumor Growth Inhibition Across Multiple Cancer Types
Liensinine has consistently demonstrated significant anti-tumor activity in xenograft models of several cancers, including non-small-cell lung cancer (NSCLC), gastric cancer, hepatocellular carcinoma, and intrahepatic cholangiocarcinoma. In these studies, administration of liensinine led to a marked reduction in both tumor volume and weight compared to control groups.
A key study in an NSCLC xenograft model reported a clear trend of tumor reduction with liensinine treatment.[1] Similarly, in a gastric cancer model, liensinine markedly inhibited the tumor burden.[2] Furthermore, significant inhibition of tumor growth was observed in hepatocellular carcinoma xenograft models.[3] In intrahepatic cholangiocarcinoma, liensinine also effectively inhibited tumor growth in nude mice.[4][5]
Notably, these anti-tumor effects were achieved without significant systemic toxicity. Multiple studies have reported no significant changes in the body weight of the animals treated with liensinine, and histological analysis of major organs revealed no apparent damage, indicating a favorable safety profile at effective doses.[1][2][6]
Comparative Efficacy of Liensinine in Animal Models
To provide a clear perspective on the efficacy of liensinine, the following table summarizes the quantitative data on tumor growth inhibition from various preclinical studies. For context, typical outcomes with standard-of-care chemotherapies in similar animal models are included.
| Cancer Type | Animal Model | Cell Line | Liensinine Treatment Protocol | Tumor Growth Inhibition (Compared to Control) | Standard Chemotherapy Comparison (in similar models) | Reference |
| Non-Small-Cell Lung Cancer | Murine Xenograft | A549 | Not specified | Significant reduction in tumor volume and weight | Cisplatin/Paclitaxel can induce tumor regression | [1] |
| Gastric Cancer | Murine Xenograft | SGC7901 | 10 µM, injected every 2 days | Marked inhibition of tumor burden | 5-FU/Oxaliplatin combinations are standard | [2][6] |
| Hepatocellular Carcinoma | Subcutaneous Xenograft | Huh7, Hepa1-6 | 20 mg/kg daily, intraperitoneal | Significant inhibition of tumor growth | Sorafenib is a standard first-line therapy | [3] |
| Intrahepatic Cholangiocarcinoma | Subcutaneous Xenograft | Hucc-T1 | 10, 20 mg/kg, every 2 days | Significant inhibition of tumor growth | Gemcitabine/Cisplatin is a common regimen | [4][5] |
| Osteosarcoma | Xenograft Mouse Model | Not specified | Not specified | Effective inhibition of tumor growth | Doxorubicin/Cisplatin are frequently used | [7] |
| Breast Cancer | Mouse Xenograft | MDA-MB-231 | 60 mg/kg, intraperitoneal (with doxorubicin) | Synergistically inhibited tumor growth | Doxorubicin is a standard therapy | [8][9] |
Detailed Experimental Protocols
The following section provides a detailed overview of the methodologies employed in the cited studies to facilitate replication and further investigation.
General Xenograft Tumor Model Protocol
A common methodology for establishing xenograft models was utilized across the studies. This involved the subcutaneous injection of human cancer cells into immunocompromised mice.
Experimental workflow for assessing the in-vivo anti-tumor effects of liensinine.
Specific Protocols:
-
Non-Small-Cell Lung Cancer (NSCLC): A murine xenograft model was established using A549 cells.[1]
-
Gastric Cancer: SGC7901 cells (5x10^6) were injected into the axilla of 3-4 week old BALB/c nude mice. Liensinine (10 µM) or a vehicle control was injected every 2 days for up to one month.[6]
-
Hepatocellular Carcinoma: Subcutaneous xenograft models were established using Huh7 and Hepa1-6 cells in 6-8 week old male BALB/c nude mice. Once tumors reached approximately 100 mm³, mice were treated with liensinine (20 mg/kg daily, intraperitoneally) or a vehicle (DMSO) for 21 days.[3]
-
Intrahepatic Cholangiocarcinoma (ICC): Nude mice with Hucc-T1 subcutaneous tumors were treated with liensinine (10 or 20 mg/kg) every 2 days for 2 weeks.[4]
-
Breast Cancer: Nude mice were subcutaneously inoculated with MDA-MB-231 cells. Treatment involved liensinine (60 mg/kg, intraperitoneal) and/or doxorubicin (2 mg/kg, intraperitoneal).[8]
Modulation of Key Signaling Pathways
Liensinine exerts its anti-tumor effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and metabolism.
PI3K/AKT Signaling Pathway
In gastric and gallbladder cancer, liensinine has been shown to inhibit the PI3K/AKT signaling pathway.[2][10] This inhibition leads to decreased proliferation and increased apoptosis of cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn suppresses the phosphorylation of PI3K and AKT.
Liensinine-mediated inhibition of the PI3K/AKT pathway.
AMPK/HIF-1α Signaling Pathway
In hepatocellular carcinoma, liensinine activates the AMPK pathway while downregulating glycolysis-related pathways and the VEGF signaling pathway.[3] This metabolic reprogramming from glycolysis to oxidative phosphorylation is a key anti-tumor mechanism. Liensinine increases the phosphorylation of AMPK and decreases the expression of HIF-1α.
Liensinine modulates the AMPK/HIF-1α signaling axis.
Other Signaling Pathways
Liensinine has also been implicated in the modulation of other important cancer-related pathways:
-
JAK2/STAT3 Pathway: In osteosarcoma, liensinine-induced ROS production suppresses the activation of the JAK2/STAT3 pathway, leading to inhibited tumor growth.[7]
-
TGF-β1/P-smad3 Pathway: In intrahepatic cholangiocarcinoma, liensinine may inhibit the epithelial-mesenchymal transition (EMT) by suppressing the TGF-β1/P-smad3 signaling pathway through hypoxia-inducible factor 1 alpha (HIF-1a).[5]
-
Autophagy/Mitophagy: In breast cancer, liensinine acts as an autophagy/mitophagy inhibitor, sensitizing cancer cells to chemotherapy by blocking autophagosome-lysosome fusion.[8][9]
Conclusion
The compiled evidence from in vivo animal studies strongly supports the anti-tumor effects of liensinine across a range of cancer types. Its ability to inhibit tumor growth, coupled with a favorable safety profile and multifaceted mechanism of action involving key signaling pathways, positions liensinine as a compelling candidate for further preclinical and clinical development as a novel anti-cancer agent. This guide provides a valuable resource for researchers to build upon these promising findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A map of human cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Liensinine and Its Analogues on Reactive Oxygen Species Levels
This guide provides a comparative analysis of the effects of liensinine and its analogues, isoliensinine and neferine, on Reactive Oxygen Species (ROS) levels. The information is tailored for researchers, scientists, and drug development professionals, offering a concise summary of quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway.
Data Presentation
The following table summarizes the quantitative effects of liensinine and its analogues on ROS levels and related antioxidant activities as reported in various studies.
| Compound | Concentration | Cell Type/System | Treatment Duration | Effect on ROS/Antioxidant Activity | Reference |
| Liensinine | IC50 = 1.8 µg/mL | DPPH free radical scavenging assay | Not Applicable | Potent free radical scavenging activity | [1] |
| 30 and 40 µg/mL | Serum lipid peroxidation assay | Not Applicable | Significant inhibition of lipid peroxidation | [1] | |
| 20 µg/mL | LPS-induced RAW264.7 macrophages | Not specified | 25% reduction of Nitric Oxide (NO) | [1] | |
| 10 µM | APP695swe SH-SY5Y cells | Not specified | 15.31% decrease in ROS levels | [2] | |
| Isoliensinine | IC50 dose | HCT-15 cells | Time-dependent (peaked at 3h) | Significant increase in intracellular ROS levels | [3] |
| 6.98 µM - 17.24 µM (IC50) | H1299, A549, H1650 lung adenocarcinoma cells | Not specified | Increased ROS levels | [4] | |
| Neferine | IC50 = 10.665 µg/mL (17.01 µM) | DPPH free radical scavenging assay | Not Applicable | Free radical scavenging activity | [1] |
| IC50 dose | HCT-15 cells | Time-dependent (peaked at 30 min) | Significant increase in intracellular ROS levels | [3] | |
| 10 µM | APP695swe SH-SY5Y cells | Not specified | 20.37% decrease in ROS levels | [2] |
Note: The effect of these compounds on ROS levels can be context-dependent, exhibiting both antioxidant (ROS scavenging) and pro-oxidant (ROS generating) activities in different experimental settings. For instance, in cancer cell lines like HCT-15, increased ROS levels are associated with the induction of apoptosis.[3][5][4] Conversely, in models of neurodegenerative disease and inflammation, these compounds have shown protective effects by reducing ROS.[2][6]
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis are provided below.
1. DPPH (1,1-diphenyl-2-picrylhydrazyl) Free Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Protocol Outline:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (e.g., liensinine) in a suitable solvent.
-
In a microplate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against compound concentration.[1]
-
2. Intracellular ROS Detection using DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
This is a widely used method to measure intracellular ROS levels in living cells.
-
Principle: DCFDA is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound. The fluorescence intensity is directly proportional to the level of intracellular ROS.
-
Protocol Outline:
-
Seed cells (e.g., HCT-15) in a suitable culture plate and allow them to adhere overnight.
-
Treat the cells with the test compounds (liensinine, isoliensinine, or neferine) at desired concentrations for the specified time. A positive control (e.g., H₂O₂) is often included.
-
After treatment, wash the cells with a phosphate-buffered saline (PBS).
-
Load the cells with DCFDA solution (typically 10-20 µM in serum-free media) and incubate in the dark at 37°C for a period (e.g., 30 minutes).
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
The relative fluorescence intensity is used to quantify the change in intracellular ROS levels compared to a control group.[3][5]
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the detection of intracellular ROS levels using a fluorescent probe, a common experimental procedure in the cited studies.
The following diagram illustrates a simplified signaling pathway by which liensinine and its analogues can modulate ROS, leading to either apoptosis or cell protection depending on the cellular context.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. Isoliensinine exerts antitumor effects in lung adenocarcinoma by inhibiting APEX1-driven ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of Liensinine, Isoliensinine, and Neferine on PC12 cells injured by amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]
Liensinine: A Potent Blocker of Autophagosome-Lysosome Fusion for Research and Drug Development
A Comparative Guide to Liensinine and Other Late-Stage Autophagy Inhibitors
For researchers, scientists, and drug development professionals investigating the intricate cellular process of autophagy, the validation of specific molecular tools is paramount. Liensinine, a bisbenzylisoquinoline alkaloid, has emerged as a significant inhibitor of the late stage of autophagy, specifically blocking the fusion of autophagosomes with lysosomes. This guide provides a comprehensive comparison of liensinine with other widely used inhibitors, Chloroquine (CQ) and Bafilomycin A1 (BafA1), supported by experimental data and detailed protocols to aid in the validation of its mechanism of action.
Mechanism of Action: A Comparative Overview
Liensinine, Chloroquine, and Bafilomycin A1 all function by disrupting the final step of the autophagic pathway, leading to the accumulation of autophagosomes. However, their precise molecular mechanisms differ, offering researchers distinct tools to probe the autophagy process.
Liensinine has been shown to inhibit autophagosome-lysosome fusion, an effect that is likely achieved by impeding the recruitment of the small GTPase RAB7A to lysosomes.[1] Critically, studies in non-small-cell lung cancer cells indicate that liensinine's blockade of autophagic flux is independent of changes to lysosomal pH.[2] This characteristic distinguishes it from other lysosomotropic agents and suggests a more specific interaction with the fusion machinery.
Chloroquine (CQ) , a well-established antimalarial drug, is a weak base that accumulates in acidic organelles like lysosomes. It is widely accepted that CQ impairs autophagosome-lysosome fusion.[3] While it was initially thought to act primarily by raising lysosomal pH, more recent evidence suggests its primary mechanism is the impairment of the fusion process itself, with secondary effects on lysosomal function.[3]
Bafilomycin A1 (BafA1) is a potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase). By blocking the V-ATPase, BafA1 prevents the acidification of lysosomes, which is essential for the activity of lysosomal hydrolases.[4] Furthermore, BafA1 has been shown to independently inhibit autophagosome-lysosome fusion by affecting the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[4] This dual mechanism makes BafA1 a very effective, albeit broad, inhibitor of late-stage autophagy.
Performance Comparison: Quantitative Data
The efficacy of these inhibitors can be quantitatively assessed by measuring the accumulation of autophagosomes. Key experimental readouts include the quantification of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) by Western blot and the analysis of fluorescently tagged LC3 puncta using microscopy.
| Inhibitor | Cell Line | Concentration | Treatment Time | Fold Increase in LC3-II | Reference |
| Liensinine | MDA-MB-231 | 10 µM | 24 h | Not explicitly quantified in direct comparison | [5] |
| Chloroquine | Primary cortical neurons | 10, 20, 40 µM | 24 h | Significant increase | [4] |
| Bafilomycin A1 | Primary cortical neurons | 10, 100 nM | 24 h | Significant increase | [4] |
| Inhibitor | Reporter System | Cell Line | Key Observation | Reference |
| Liensinine | mRFP-GFP-LC3 | A549, SPC-A1 | Increased yellow puncta (autophagosomes) | [2] |
| Chloroquine | mCherry-GFP-LC3 | HeLa | Accumulation of yellow puncta | [6] |
| Bafilomycin A1 | mCherry-GFP-LC3 | HeLa | Accumulation of yellow puncta | [6] |
Experimental Protocols
mCherry-GFP-LC3 Autophagic Flux Assay
This assay is a gold standard for monitoring autophagic flux. The tandem fluorescent protein mCherry-GFP-LC3 allows for the differentiation between autophagosomes (yellow puncta, GFP and mCherry fluorescence) and autolysosomes (red puncta, mCherry fluorescence only, as GFP is quenched in the acidic lysosomal environment). An accumulation of yellow puncta upon treatment with an inhibitor indicates a blockage of autophagosome-lysosome fusion.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HeLa, A549) on glass-bottom dishes. Transfect cells with a plasmid encoding mCherry-GFP-LC3 using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for protein expression.
-
Inhibitor Treatment: Treat cells with varying concentrations of liensinine, Chloroquine, or Bafilomycin A1 for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle-treated control group.
-
Live-Cell Imaging: Image the cells using a confocal microscope equipped with lasers for detecting GFP (excitation ~488 nm, emission ~510 nm) and mCherry (excitation ~561 nm, emission ~610 nm).
-
Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell in multiple fields of view for each treatment condition. An increase in the ratio of yellow to red puncta compared to the control indicates an inhibition of autophagosome-lysosome fusion.[7]
Western Blot for LC3-II Accumulation
This technique is used to quantify the amount of LC3-II, a marker for autophagosomes. Inhibition of autophagosome-lysosome fusion leads to the accumulation of LC3-II.
Protocol:
-
Cell Lysis: After inhibitor treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity of LC3-II and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing the Molecular Pathways and Experimental Logic
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: The canonical autophagy signaling pathway.
Caption: Sites of action for autophagy inhibitors.
Caption: Experimental workflow for the mCherry-GFP-LC3 assay.
Conclusion
Liensinine presents a valuable tool for the study of autophagy, offering a distinct mechanism of action compared to other late-stage inhibitors. Its ability to block autophagosome-lysosome fusion without affecting lysosomal pH makes it a more specific probe for investigating the fusion machinery itself. While direct quantitative comparisons with Chloroquine and Bafilomycin A1 in the same experimental systems are still emerging, the available data strongly support its role as a potent inhibitor of autophagic flux. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate the effects of liensinine and compare its efficacy to other widely used autophagy inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
A Comparative Guide to HPLC-Based Quantification of Liensinine
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical and biomedical research for the precise quantification of active compounds. This guide provides a comparative analysis of various validated HPLC and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the determination of liensinine, a bioactive bisbenzylisoquinoline alkaloid found in the seed embryo of Nelumbo nucifera (lotus). The following sections detail the experimental protocols and performance characteristics of these methods to assist researchers, scientists, and drug development professionals in selecting the most appropriate approach for their specific needs.
Comparative Performance of Liensinine Quantification Methods
The selection of an analytical method is often a trade-off between sensitivity, speed, and the complexity of the available instrumentation. The following table summarizes the key validation parameters of different HPLC and UPLC-MS/MS methods reported for the quantification of liensinine, providing a clear comparison of their performance.
| Parameter | Method 1: HPLC-UV [1][2] | Method 2: UPLC-MS/MS [3] | Method 3: HPLC-MS/MS [4] |
| Linearity (r) | > 0.999 | Not Specified | 0.991 |
| Concentration Range | 0.031–2.00 µg/mL[1] | 5–1000 ng/mL[3] | 0.05–1000 ng/mL[4] |
| Precision (RSD%) | Intra-day & Inter-day < 8%[1] | Intra- & Inter-day ≤ 11.4%[3] | Intra-day & Inter-day < 12.2%[4] |
| Accuracy (RE%) | Not Specified | ≤ 10.4%[3] | < 6.59%[4] |
| Recovery | > 80%[1] | > 75.3%[3] | 92.57%–95.88%[4] |
| Limit of Quantification (LOQ) | 0.03 µg/mL[1] | 5 ng/mL[3] | 0.05 ng/mL[4] |
| Limit of Detection (LOD) | 0.025 mg/L[2] | Not Specified | 0.001 ng/mL[4] |
| Internal Standard | Neferine[2] | Carbamazepine[3] | Dauricine[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following are the experimental protocols for the compared HPLC-based methods for liensinine quantification.
Method 1: HPLC with UV Detection
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Hypersil BDS C18 column (4.0 mm x 250 mm, 5 µm particle size)[1] or an Ultrasphere Si column (250 mm x 4.6 mm i.d.)[2].
-
Mobile Phase: A mixture of methanol, 0.2 M KH2PO4, 0.2 M NaOH, and triethylamine (71:17:12:0.002, v/v/v/v), with the pH adjusted to 9.2-9.3[1]. An alternative mobile phase is dichloromethane, isopropyl alcohol, and diethylamine (75:25:0.2, V/V)[2].
-
Sample Preparation: Liquid-liquid extraction with diethyl ether is employed to isolate liensinine from the plasma matrix. The recovery with this method is reported to be above 80%[1]. For another described method, liensinine in plasma was extracted with diethyl ether three times after adding an ammonia-ammonium chloride buffer (pH 10)[2].
Method 2: UPLC-MS/MS
-
Chromatographic System: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm particle size)[3].
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile[3].
-
Mass Spectrometry: Positive electrospray ionization (ESI) with multiple reaction monitoring (MRM) was used. The precursor-to-product ion transition for liensinine was m/z 611.7→206.2[3].
-
Sample Preparation: Protein precipitation with acetonitrile is utilized for sample clean-up[3].
Method 3: Highly Sensitive HPLC-MS/MS
-
Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: Reverse-phase Gemini-C18 column (100 mm × 3 mm i.d. × 5 µm)[4].
-
Mass Spectrometry: Detection is achieved using an electrospray ionization source operating in positive mode with multiple reaction monitoring. The precursor-to-product ion transition for liensinine was m/z 611.15 > 206.10[4].
-
Sample Preparation: A simple liquid-liquid extraction of a small volume of rat plasma (45 µL) is performed[4].
Workflow for HPLC Method Cross-Validation
The cross-validation of analytical methods is a critical step to ensure consistency and reliability of results across different laboratories or when a method is transferred. The following diagram illustrates a typical workflow for the cross-validation of an HPLC method.
Caption: Workflow for HPLC method cross-validation.
References
- 1. Simultaneous determination of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera Gaertn. in rat plasma by a rapid HPLC method and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of liensinine in plasma by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of liensinine, isoliensinine and neferine in rat plasma by UPLC-MS/MS and application of the technique to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Quantification of Liensinine Alkaloid Using a HPLC-MS/MS Method and Its Application in Microvolume Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Liensinine Diperchlorate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling of Liensinine diperchlorate. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure a safe research environment. The following procedures detail the necessary personal protective equipment (PPE), operational handling, and disposal methods.
Personal Protective Equipment (PPE)
Even when handling substances not officially classified as hazardous, a baseline of personal protective equipment is crucial in a laboratory setting to protect against unforeseen reactions and contamination.[1][2][3] "Full personal protective equipment" is recommended as a best practice.[4]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Disposable nitrile gloves are recommended for incidental contact.[1][2][5] For prolonged handling, consider double-gloving.[5] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn at all times to protect skin and clothing from potential splashes or spills.[1] Ensure the lab coat is fully buttoned. |
| Eye Protection | Safety Glasses or Goggles | Safety glasses with side shields are the minimum requirement.[1][5] In situations where splashing is possible, chemical splash goggles are recommended for enhanced protection.[5] |
| Respiratory Protection | Not generally required | As this compound is a powder, weighing and handling should be conducted in a well-ventilated area or a fume hood to minimize inhalation of airborne particles.[4] If significant dust is generated, a dust mask or respirator may be considered.[6] |
| Foot Protection | Closed-toe Shoes | Always wear closed-toe and closed-heel shoes in the laboratory to protect against spills and falling objects.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the supplier's specific storage temperature recommendations.
Weighing and Preparation of Solutions:
-
Handle the solid powder in a chemical fume hood or a designated area with good ventilation to avoid creating and inhaling dust.[4]
-
Use appropriate tools (e.g., spatulas, weigh boats) for transferring the powder.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Emergency Procedures: Accidental Spills
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and inform others.
-
Don PPE : Before cleaning, ensure you are wearing the appropriate PPE as detailed above.
-
Containment : For a solid spill, gently cover it with a damp paper towel to avoid generating dust.[7] For a liquid spill, use an absorbent material to contain it.
-
Cleanup :
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., alcohol) followed by soap and water.[4]
-
Disposal : Dispose of all contaminated materials (paper towels, absorbent pads, gloves) as chemical waste.[6][8]
The following diagram illustrates the decision-making process for handling a chemical spill.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations. Although this compound is not classified as hazardous, it should be disposed of as chemical waste.
Waste Categories and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. Do not mix with other chemical waste unless compatibility is confirmed. |
| Solutions Containing this compound | Collect in a labeled, sealed container designated for liquid chemical waste. Do not dispose of down the drain. |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | Place in a designated solid chemical waste container.[8] |
| Empty Stock Containers | Rinse the container with a suitable solvent, collect the rinsate as chemical waste, and then dispose of the empty container according to your institution's guidelines for non-hazardous lab glass or plastic. The label should be defaced or removed.[4] |
The following diagram outlines the general procedure for chemical waste disposal.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 7. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 8. cws.auburn.edu [cws.auburn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
